Ethyl 7-hydroxycoumarin-4-carboxylate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUERBNQDOIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420669 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-45-3 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1084-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-hydroxycoumarin-4-carboxylate, also known as Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a key heterocyclic compound belonging to the coumarin family. Coumarin derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The 7-hydroxy substitution and the 4-carboxylate ester group make this molecule a versatile scaffold for the synthesis of more complex pharmaceutical agents and a valuable fluorescent probe. This guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through two well-established named reactions: the Pechmann Condensation and the Knoevenagel Condensation. Both methods offer viable routes, with the choice often depending on the availability of starting materials and desired reaction conditions.
-
Pechmann Condensation: An acid-catalyzed reaction between a phenol and a β-ketoester. For this specific synthesis, resorcinol is reacted with diethyl oxaloacetate.[1][2]
-
Knoevenagel Condensation: A base-catalyzed reaction between an o-hydroxybenzaldehyde and an active methylene compound. This route utilizes 2,4-dihydroxybenzaldehyde and diethyl malonate.[3]
The following sections provide detailed methodologies for each of these core synthetic strategies.
Method 1: Pechmann Condensation
The Pechmann condensation is a classic and widely used method for synthesizing coumarins. It involves the acid-catalyzed condensation of a phenol with a β-ketoester, followed by cyclization and dehydration.[1][2] To obtain the desired ethyl carboxylate group at the C-4 position, diethyl oxaloacetate serves as the β-ketoester component.
Logical Workflow: Pechmann Condensation
Caption: Pechmann condensation pathway for this compound.
Experimental Protocol
-
Materials:
-
Resorcinol
-
Diethyl oxaloacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
To the chilled sulfuric acid, add resorcinol in portions, ensuring the temperature is maintained below 10 °C.
-
Once the resorcinol is dissolved, add diethyl oxaloacetate dropwise to the solution while maintaining the low temperature and stirring. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol to yield the pure this compound.
-
Method 2: Knoevenagel Condensation
The Knoevenagel condensation provides an alternative and often milder route to coumarin synthesis. It involves a base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group.[5] For this synthesis, 2,4-dihydroxybenzaldehyde is condensed with diethyl malonate, typically using a weak base like piperidine as a catalyst.
Logical Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation pathway for this compound.
Experimental Protocol
-
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Absolute Ethanol
-
-
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add diethyl malonate.
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 3-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution upon cooling.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Quantitative Data and Characterization
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | [6] |
| CAS Number | 1084-45-3 | [7] |
| Molecular Formula | C₁₂H₁₀O₅ | [7] |
| Molecular Weight | 234.20 g/mol | [7] |
| Appearance | Solid | [6] |
| Melting Point | 149-151 °C | [7] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for unambiguous structure elucidation. Below are typical characterization data.
| Analysis | Data |
| ¹H NMR | Expected signals include those for the ethyl ester group (a triplet and a quartet), aromatic protons on the coumarin ring system, a singlet for the C3-proton, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Expected signals include those for the carbonyl carbons (lactone and ester), quaternary carbons, and methine carbons of the aromatic rings, as well as the carbons of the ethyl group. A signal around 161 ppm is characteristic of the lactone carbonyl carbon (C-2).[8] |
| IR (KBr, cm⁻¹) | A broad band for the hydroxyl (-OH) group (approx. 3400-3200 cm⁻¹), a sharp, strong band for the lactone carbonyl (C=O) group (approx. 1720-1740 cm⁻¹), a band for the ester carbonyl (C=O) group, and bands for aromatic C=C stretching (approx. 1620-1500 cm⁻¹).[9][10][11] |
| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to the molecular weight of 234.20. |
Conclusion
Both the Pechmann and Knoevenagel condensation reactions represent effective and reliable methods for the synthesis of this compound. The Pechmann condensation utilizes harsh acidic conditions but starts from the simple and readily available resorcinol. In contrast, the Knoevenagel condensation proceeds under milder, base-catalyzed conditions but requires the more functionalized 2,4-dihydroxybenzaldehyde. The choice of synthetic route can be tailored based on laboratory capabilities, reagent availability, and scale. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis and application of this important coumarin derivative.
References
- 1. 3-[2-(DIETHYLAMINO)ETHYL]-7-HYDROXY-4-METHYLCOUMARIN HYDROCHLORIDE(15776-59-7) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. scite.ai [scite.ai]
- 6. rsc.org [rsc.org]
- 7. 1084-45-3|Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate, a valuable coumarin derivative. The core of this synthesis is the Pechmann condensation, a classic and widely used method for the preparation of coumarins. This document details the reaction mechanism, provides experimental protocols for a closely related analogue, presents quantitative data from various studies, and includes visualizations of the key chemical transformations.
Introduction to Coumarin Synthesis
Coumarins are a class of benzopyrone compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 7-hydroxycoumarin scaffold, in particular, is a key structural motif in many biologically active molecules. The synthesis of these compounds is a cornerstone of medicinal chemistry research. The Pechmann condensation, discovered by Hans von Pechmann, is a straightforward and efficient method for synthesizing coumarins from a phenol and a β-ketoester or a malic acid derivative under acidic conditions.[1]
The Pechmann Condensation: A Mechanistic Overview
The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of well-defined steps to form the coumarin ring system. While the exact sequence of events can sometimes vary depending on the specific reactants and conditions, the generally accepted mechanism involves three key stages:
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (resorcinol in this context) and the β-ketoester. The acidic catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol.
-
Intramolecular Cyclization (Hydroxyalkylation): Following the formation of the new ester intermediate, an intramolecular cyclization occurs. The activated aromatic ring of the phenol, which is electron-rich due to the hydroxyl group, attacks the carbonyl carbon of the keto group. This electrophilic aromatic substitution reaction forms a new carbon-carbon bond and creates a six-membered ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system. This dehydration is also acid-catalyzed.
A visual representation of this general mechanism is provided below.
Caption: General mechanism of the Pechmann condensation.
Synthesis of this compound
The direct synthesis of this compound via a Pechmann condensation would involve the reaction of resorcinol with a suitable diethyl ester, such as diethyl ethoxymethylenemalonate or diethyl 2-oxosuccinate, under acidic conditions. While specific experimental protocols for this exact transformation are not extensively detailed in the reviewed literature, the synthesis of a very closely related compound, (7-hydroxycoumarin-4-yl)acetic acid, has been achieved through a Pechmann condensation of resorcinol and diethyl acetonedicarboxylate.[2] This indicates the feasibility of using dicarboxylic acid esters in this reaction to introduce a carboxylate group at the 4-position of the coumarin ring.
For the purpose of providing a detailed and reliable experimental protocol, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate is presented below. This is a well-documented and highly representative example of the Pechmann condensation for preparing 7-hydroxycoumarins.[3][4][5][6][7][8][9][10][11]
This protocol is adapted from established procedures for the synthesis of 7-hydroxy-4-methylcoumarin.[4][6][9]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a beaker or flask, place resorcinol (e.g., 5.5 g, 0.05 mol) and ethyl acetoacetate (e.g., 6.5 g, 0.05 mol).
-
Acid Addition: Cool the reaction vessel in an ice bath. Slowly add concentrated sulfuric acid (e.g., 25 mL) or polyphosphoric acid with constant stirring, ensuring the temperature is maintained below 10 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 18-24 hours for H₂SO₄) or heat at a specific temperature (e.g., 75-80 °C for 20-30 minutes for PPA).[4][11]
-
Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product will form.[3][6]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
The workflow for this synthesis is illustrated in the following diagram.
Caption: Experimental workflow for 7-hydroxycoumarin synthesis.
Quantitative Data
The following tables summarize quantitative data from various studies on the synthesis of 7-hydroxy-4-methylcoumarin, which serves as a valuable reference for optimizing the synthesis of related coumarins.
Table 1: Reaction Conditions for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Phenol | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | - | 5 to RT | 18 h | 88 | [4][6] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Toluene | 110 | 1 h | >90 | [1] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free (Microwave) | 100 | 20 min | 97 | [8] |
| Resorcinol | Ethyl acetoacetate | Oxalic Acid | Ethanol | Reflux | - | - | [7] |
| Resorcinol | Methyl acetoacetate | ZrP, TiP, SnP, ZrW, TiW | Solvent-free | 130 | 6 h | - | [1] |
Table 2: Physical and Spectroscopic Data for 7-Hydroxy-4-methylcoumarin
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [9] |
| Molecular Weight | 176.17 g/mol | [9] |
| Melting Point | 185-188 °C | [10] |
| Appearance | White to pale yellow solid | [3] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship in the synthesis is a linear progression from starting materials to the final product through a series of chemical reactions as depicted in the mechanism and workflow diagrams.
The specific reaction for the synthesis of this compound is visualized below, highlighting the necessary starting materials.
Caption: Reaction scheme for the target synthesis.
Conclusion
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. jetir.org [jetir.org]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of Ethyl 7-hydroxycoumarin-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Ethyl 7-hydroxycoumarin-4-carboxylate, a fluorescent molecule of significant interest in various scientific and biomedical fields. This document collates available data on its absorption, emission, quantum yield, and fluorescence lifetime, alongside detailed experimental protocols for their determination.
Core Photophysical Properties
This compound belongs to the 7-hydroxycoumarin family, which is renowned for its members' environmentally sensitive fluorescence.[1][2] The photophysical characteristics of these molecules are governed by the electronic structure of the coumarin core, which can be modulated by substituents and the surrounding microenvironment, such as solvent polarity and pH.[3][4][5] The ester group at the 4-position and the hydroxyl group at the 7-position are key determinants of the spectral properties of the title compound.
Data Summary
The following tables summarize the key photophysical parameters for this compound and related 7-hydroxycoumarin derivatives to provide a comparative context.
| Property | Value | Solvent/Conditions | Reference(s) |
| Chemical Identity | |||
| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | N/A | [6] |
| CAS Number | 1084-45-3 | N/A | [6] |
| Spectral Properties | |||
| Absorption Maxima (λabs) | ~340-355 nm | PBS (pH 7.4) | [2][7] |
| Emission Maxima (λem) | ~455-460 nm | PBS (pH 7.4) | [2][7] |
| Stokes Shift | ~100-120 nm | PBS (pH 7.4) | [2][7] |
| Fluorescence Performance | |||
| Fluorescence Quantum Yield (ΦF) | 0.25 - 0.32 | PBS (pH 7.4) | [2][7] |
| Fluorescence Lifetime (τf) | 4.2 ns | PBS (pH 7.4) | [2][7] |
Note: Data for closely related 7-hydroxycoumarin derivatives are used to provide a representative overview in the absence of a comprehensive dataset for this compound in a single source.
Environmental Effects on Photophysical Properties
The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to the local environment.
Solvatochromism: The polarity of the solvent can significantly influence the absorption and emission spectra of coumarin dyes.[5] An increase in solvent polarity often leads to a bathochromic (red) shift in the emission wavelength due to the stabilization of the excited state.[8][9] This intramolecular charge transfer (ICT) character is a hallmark of many "push-pull" coumarin structures.[4]
pH Sensitivity: The protonation state of the 7-hydroxyl group is a critical factor affecting the fluorescence of these compounds.[3][10] In acidic to neutral solutions, the phenol form is predominant. As the pH increases, deprotonation to the phenolate form occurs, which typically results in a significant change in the absorption and a shift to longer emission wavelengths.[3] This property makes 7-hydroxycoumarins valuable as fluorescent pH indicators.[3]
Experimental Protocols
Accurate determination of photophysical properties requires standardized and rigorous experimental methodologies. The following sections detail the protocols for key measurements.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λabs).
-
Record the emission spectrum over a range of longer wavelengths (e.g., 400-600 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11]
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances at the excitation wavelength (typically absorbance < 0.1 to minimize reabsorption effects).
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Measurement of Fluorescence Lifetime (τf)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[11]
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Measure the time delay between the excitation pulse and the detection of the emitted photons.
-
Construct a histogram of photon arrival times to generate a fluorescence decay curve.
-
-
Data Analysis:
-
The decay curve is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity I(t) is described by: I(t) = I₀ * exp(-t / τf) Where:
-
I₀ is the intensity at time t=0.
-
τf is the fluorescence lifetime.
-
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound like this compound.
Caption: Workflow for photophysical characterization.
Logical Relationship of Photophysical Parameters
This diagram illustrates the relationship between the fundamental photophysical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 1084-45-3 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-hydroxycoumarin-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Ethyl 7-hydroxycoumarin-4-carboxylate. Due to the limited direct experimental data for this specific compound, this guide incorporates information from closely related coumarin derivatives to provide scientifically grounded estimations and procedural frameworks.
Physicochemical Properties
This compound is a coumarin derivative with the following fundamental properties:
| Property | Value | Reference |
| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | |
| CAS Number | 1084-45-3 | |
| Molecular Formula | C₁₂H₁₀O₅ | [1] |
| Molecular Weight | 234.21 g/mol | [1][2] |
| Melting Point | 149-151 °C | [1][2] |
| Boiling Point | 448.3 °C at 760 mmHg | [1] |
| Physical Form | Solid |
Solubility Profile
Table 2.1: Estimated Solubility of this compound
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) |
| Water | Sparingly soluble to insoluble | < 1 |
| Ethanol | Soluble | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |
| Acetone | Soluble | 10 - 50 |
| Chloroform | Soluble | 10 - 50 |
Note: The quantitative solubility values are estimations based on the known solubility of related coumarin compounds and the general principle that the ethyl ester group may slightly decrease aqueous solubility while enhancing solubility in organic solvents compared to the parent carboxylic acid.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, DMSO, Acetone)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be placed in the upper portion of the solution.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in various research and development settings. While specific stability data is not extensively published, the general stability of coumarins provides a basis for understanding its potential degradation pathways. The ester and lactone functionalities are potential sites for hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. The phenolic hydroxyl group may be susceptible to oxidation.
Table 3.1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | ||
| Acidic (pH 1-3) | Potentially unstable over time | Hydrolysis of the ethyl ester and/or lactone ring. |
| Neutral (pH 6-8) | Generally stable | Minimal degradation expected under ambient conditions. |
| Basic (pH 9-12) | Unstable | Rapid hydrolysis of the ethyl ester and lactone ring. |
| Temperature | ||
| Refrigerated (2-8 °C) | Stable | Recommended for long-term storage of solid and solutions. |
| Room Temperature (20-25 °C) | Moderately stable in solid form | Degradation may occur over extended periods, especially in solution. |
| Elevated Temperature (>40 °C) | Prone to degradation | Increased rate of hydrolysis and potential thermal decomposition. |
| Light | ||
| Protected from Light | Stable | Recommended for storage. |
| Exposed to UV/Visible Light | Potentially unstable | Photodegradation may occur, leading to the formation of colored byproducts. |
Experimental Protocol for Stability Testing
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 2, 7, 10)
-
Organic solvents (e.g., ethanol, DMSO)
-
Temperature-controlled chambers/ovens
-
Photostability chamber with controlled light exposure (UV and visible)
-
HPLC system with a stability-indicating method
-
Volumetric flasks, pipettes, and amber vials
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).
-
For pH stability, dilute the stock solution in buffers of different pH values to a final known concentration.
-
For thermal and photostability, use the stock solution or solid compound.
-
-
Stress Conditions:
-
pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 25 °C and 40 °C) in the dark.
-
Thermal Stability: Store solid samples and solutions at various temperatures (e.g., 40 °C, 60 °C, 80 °C) in the dark.
-
Photostability: Expose solid samples and solutions to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A dark control should be stored under the same conditions but protected from light.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer intervals for long-term stability).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.
-
Visualizations
Biodegradation Pathway of 7-Hydroxycoumarin
The following diagram illustrates the initial steps of the biodegradation of 7-hydroxycoumarin by the bacterium Pseudomonas mandelii. While this pathway is for the parent 7-hydroxycoumarin, it provides a relevant example of the metabolic fate of the coumarin ring system in a biological context. It is plausible that this compound would first undergo hydrolysis to 7-hydroxycoumarin-4-carboxylic acid before entering a similar degradation pathway.
References
The Spectroscopic World of 7-Hydroxycoumarin Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycoumarin and its derivatives form a cornerstone of fluorescent molecules, with wide-ranging applications in biomedical research, diagnostics, and drug discovery.[1] Their utility is rooted in a unique set of photophysical properties, including high fluorescence quantum yields, sensitivity to their environment, and a tunable emission spectrum.[1] This technical guide delves into the core principles governing the absorption and emission spectra of these versatile fluorophores. It provides a comprehensive summary of quantitative photophysical data, detailed experimental protocols for their characterization, and visual diagrams of the key processes to equip researchers with the foundational knowledge for effectively utilizing and engineering these powerful molecular tools.
Core Principles of Fluorescence in 7-Hydroxycoumarin Derivatives
The fluorescence of 7-hydroxycoumarin derivatives is a fascinating interplay of molecular structure and excited-state dynamics. Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] In this high-energy state, the electronic distribution within the molecule is significantly altered, leading to a substantial increase in the acidity of the 7-hydroxyl group.[1] This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT), which is central to the characteristic fluorescence of this class of compounds.[1]
The surrounding environment, particularly solvent polarity and pH, dictates the dominant excited-state species, each with a distinct fluorescence emission profile:[1]
-
Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form, emitting fluorescence in the near-UV to blue region of the spectrum.[1]
-
Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.[1]
-
Tautomeric Keto Form (T*): In the presence of proton-accepting solvents, an excited-state intramolecular proton transfer (ESIPT) can occur, where the hydroxyl proton is transferred to the carbonyl oxygen of the coumarin ring. This keto tautomer also displays a large Stokes shift, with emission often observed in the green to yellow region.[1]
The sensitive interplay between these excited-state species makes 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in their microenvironment.[1]
Quantitative Photophysical Data
The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for a selection of derivatives to facilitate comparison and selection for specific applications.
Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Ref. |
| 7-Hydroxycoumarin | - | - | - | 0.70 | [2] |
| 7-Hydroxy-4-methylcoumarin | - | - | - | - | [3] |
| 4-(Chloromethyl)-7-hydroxycoumarin | - | - | - | - | [4] |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | 407 | - | [5] |
| A 7-hydroxycoumarin derivative | PBS (pH 7.4) | 355 | 455 | 0.32 | [6] |
| Inhibitor 6d | PBS (pH 7.4) | 340 | 460 | 0.25 | [7] |
| ortho-chloro-7-hydroxycoumarin | - | - | - | 0.61 | [2] |
| ortho-bromo-7-hydroxycoumarin | - | - | - | 0.30 | [2] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | PBS (pH 7.4) | 405 | - | 0.84 | [8] |
| 6,8-Difluoro-7-hydroxy-4-methylcoumarin Conjugates | Neutral pH | 365 | 460 | Strongly fluorescent | [8] |
Note: "-" indicates that the data was not specified in the cited sources.
Experimental Protocols
Synthesis of 7-Hydroxycoumarin Derivatives
A common and versatile method for the synthesis of 7-hydroxycoumarin derivatives is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4]
Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [1]
-
Reaction Setup: In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.[1]
-
Addition of Reactant: While stirring, slowly add 12 mL of ethyl acetoacetate to the mixture, keeping the temperature below 10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring to form a precipitate.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.[1]
Measurement of Absorption and Emission Spectra
The following protocol outlines the general procedure for acquiring the absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.[1]
Materials:
-
7-Hydroxycoumarin derivative
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)[1]
-
Quartz cuvettes (1 cm path length)[1]
-
UV-Vis spectrophotometer[1]
-
Fluorometer[1]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.[1]
-
Working Solution Preparation:
-
For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.[1]
-
For fluorescence measurements, prepare a series of dilutions from the stock solution with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9]
-
-
UV-Vis Absorption Measurement:
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λ_abs determined from the absorption spectrum.[1]
-
Record the emission spectrum of the sample solution, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λ_ex + 10 nm to 700 nm).[1]
-
Determine the wavelength of maximum emission (λ_em).[1]
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert Law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.[10][11]
Protocol:
-
Prepare a series of standard solutions of the 7-hydroxycoumarin derivative with known concentrations.[10]
-
Measure the absorbance of each standard solution at the λ_abs using a spectrophotometer.[10]
-
Plot a calibration curve of absorbance versus concentration.[10]
-
Determine the slope of the linear portion of the calibration curve. The slope is equal to the molar extinction coefficient (assuming a path length of 1 cm).[12]
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.[9][13]
Protocol:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to the 7-hydroxycoumarin derivative.[14]
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.[9]
-
Measure the absorbance of each solution at the excitation wavelength.[9]
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.[9]
-
Integrate the area under the fluorescence emission curve for each solution and subtract the integrated intensity of the corresponding blank.[9]
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.[9]
-
Calculate the quantum yield using the following equation:[13] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.[13]
Applications in Drug Development and Research
The unique photophysical properties of 7-hydroxycoumarin derivatives make them invaluable tools in various scientific disciplines.
-
Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes for polarity, viscosity, and pH.[1]
-
"Caged" Compounds: Derivatives of 4-(chloromethyl)-7-hydroxycoumarin are extensively used as "caged" compounds. A biologically active molecule is linked to the coumarin, rendering it inactive. Upon irradiation with light, the coumarin absorbs the energy and cleaves the bond, releasing the active molecule in a spatially and temporally controlled manner.[4]
-
Bioimaging: The photoactivatable nature of these derivatives makes them suitable for advanced imaging techniques like Photoactivated Localization Microscopy (PALM).[4]
-
Drug Discovery: 7-hydroxycoumarin derivatives have been developed as fluorescent indicators for studying protein-ligand binding, aiding in the discovery of new drug candidates.[6][7]
Conclusion
7-Hydroxycoumarin derivatives represent a versatile and powerful class of fluorophores. A thorough understanding of their absorption and emission properties, and the factors that influence them, is crucial for their effective application. This guide provides a foundational understanding, along with practical experimental protocols, to aid researchers in harnessing the full potential of these remarkable molecules in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 12. Molar Extinction Coefficient Calculation [alphalyse.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. iss.com [iss.com]
An In-depth Technical Guide to Ethyl 7-hydroxycoumarin-4-carboxylate: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-hydroxycoumarin-4-carboxylate is a member of the coumarin family, a class of benzopyrone compounds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis via the Pechmann condensation, its characteristic spectral data, and a review of the pro-apoptotic signaling pathways common to 7-hydroxycoumarin derivatives, which are relevant to its potential applications in oncology and other therapeutic areas.
Chemical Structure and Properties
This compound, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is characterized by a fused benzene and α-pyrone ring system. The hydroxyl group at the 7-position and the ethyl carboxylate group at the 4-position are key functional groups that influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1084-45-3 |
| Molecular Formula | C₁₂H₁₀O₅ |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate |
| Melting Point | 149-151 °C |
| Boiling Point | 448.3 °C at 760 mmHg |
| Appearance | White to light yellow crystalline solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Pechmann condensation , a classic and widely used method for preparing coumarins.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] In the case of this compound, resorcinol (a phenol) is reacted with diethyl 2-formyl-3-oxobutanoate (a β-ketoester).
Experimental Protocol: Pechmann Condensation
This protocol is a representative procedure for the synthesis of 7-hydroxycoumarin derivatives and can be adapted for the synthesis of this compound.[2]
Materials:
-
Resorcinol
-
Diethyl 2-formyl-3-oxobutanoate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of a suitable solvent, or if conducting a solvent-free reaction, proceed with the neat reactants.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add diethyl 2-formyl-3-oxobutanoate to the cooled resorcinol with continuous stirring.
-
To this mixture, add a catalytic amount of concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
A precipitate of the crude this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified crystals in a vacuum oven.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (δ 6.5-8.0 ppm) showing characteristic splitting patterns for the coumarin ring system.- A singlet for the proton at the 3-position.- Signals for the ethyl group (a quartet and a triplet).- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Carbonyl carbon of the lactone (δ ~160 ppm).- Carbonyl carbon of the ester (δ ~165 ppm).- Aromatic and olefinic carbons in the range of δ 100-160 ppm.- Signals for the ethyl group carbons. |
| IR (cm⁻¹) | - O-H stretching (broad, ~3300-3500 cm⁻¹).- C=O stretching of the lactone (~1700-1740 cm⁻¹).- C=O stretching of the ester (~1720-1750 cm⁻¹).- C=C aromatic stretching (~1500-1600 cm⁻¹).- C-O stretching (~1100-1300 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 234.- Fragmentation pattern corresponding to the loss of the ethoxy group (-OC₂H₅) and carbon monoxide (-CO). |
Biological Activity and Signaling Pathways
Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[7] Of particular interest to drug development professionals is the pro-apoptotic activity of many coumarin compounds in cancer cells.
While specific studies on the biological activity of this compound are limited, the general mechanisms of action for 7-hydroxycoumarin derivatives provide a strong indication of its potential therapeutic effects. These compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic (mitochondrial) pathway.[8][9]
Generalized Apoptosis Signaling Pathway for Coumarin Derivatives
The induction of apoptosis by coumarin derivatives often involves the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Coumarins can trigger the permeabilization of the outer mitochondrial membrane.
-
Modulation of Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Coumarins tend to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis.[8]
-
Cytochrome c Release: The increased mitochondrial permeability leads to the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.
Furthermore, studies on related coumarin compounds suggest the involvement of major signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways in mediating their apoptotic effects.[8][10]
Conclusion
This compound is a synthetically accessible coumarin derivative with potential applications in drug discovery, particularly in the development of novel anticancer agents. Its synthesis via the Pechmann condensation is a robust and well-established method. While specific biological data for this compound is emerging, the known pro-apoptotic activities of related 7-hydroxycoumarin derivatives, acting through the intrinsic mitochondrial pathway and modulated by key cellular signaling cascades, provide a strong rationale for its further investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this promising compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 7-Hydroxycoumarin-4-Carboxylic Acid Derivatives in Therapeutic Research
For Immediate Release
[City, State] – The scientific community is witnessing a surge of interest in the derivatives of 7-hydroxycoumarin-4-carboxylic acid, a versatile scaffold with significant potential in drug discovery and development. These compounds are emerging as promising candidates for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of their synthesis, biological activities, and the experimental protocols utilized in their evaluation, tailored for researchers, scientists, and professionals in the field of drug development.
The core structure of 7-hydroxycoumarin, a naturally occurring phenolic substance, offers a unique platform for chemical modification. The addition of a carboxylic acid group at the 4-position further enhances its versatility, allowing for the synthesis of a diverse library of ester and amide derivatives. These modifications have been shown to significantly influence the biological profile of the parent molecule, leading to compounds with enhanced potency and selectivity.
Synthesis of 7-Hydroxycoumarin-4-Carboxylic Acid Derivatives
The synthesis of 7-hydroxycoumarin-4-carboxylic acid and its derivatives typically involves multi-step reaction sequences. A common starting point is the Pechmann condensation, a classic method for coumarin synthesis. Modifications at the 4-position often involve the use of β-ketoesters that can be further functionalized.
A key derivatization strategy involves the conversion of the carboxylic acid moiety into esters and amides. For instance, the synthesis of coumarin amide dimers has been achieved through a PyBOP-mediated coupling reaction under mild conditions. This approach allows for the linkage of two coumarin units or the introduction of various amine-containing fragments, leading to a wide array of structurally diverse molecules.
Biological Activities and Therapeutic Potential
Derivatives of 7-hydroxycoumarin-4-carboxylic acid have demonstrated a broad spectrum of biological activities. Their potential applications span across several therapeutic areas:
-
Antimicrobial Activity: Several amide derivatives have shown notable efficacy against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some of these compounds are in the low microgram per milliliter range, highlighting their potential as novel antibacterial agents.[1]
-
Anticancer Activity: Esters of 7-hydroxycoumarins with gallic acid have been synthesized and evaluated for their antiproliferative effects against human leukemia and prostate cancer cell lines.[2] These compounds have demonstrated activity comparable to or higher than gallic acid itself, suggesting that the coumarin moiety enhances the cytotoxic potential.[2]
-
Enzyme Inhibition: The coumarin scaffold is known to interact with various enzymes. Notably, 7-hydroxycoumarin derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine implicated in inflammation and cancer.[3] This inhibition can disrupt the MIF-CD74 signaling pathway, a critical pathway in cell proliferation and survival.[3]
-
Antifungal and Antioxidant Activities: While specific data for 7-hydroxycoumarin-4-carboxylic acid derivatives is emerging, the broader class of 7-hydroxycoumarins has shown promising antifungal and antioxidant properties.[4][5][6] Further exploration of the 4-carboxylic acid derivatives in these areas is warranted.
Quantitative Data Summary
The following tables summarize the quantitative data available for select derivatives of hydroxycoumarins, providing a comparative overview of their biological activities.
Table 1: Antibacterial Activity of 3-Carboxycoumarin Amide Dimers [1]
| Compound | Test Organism | MIC (µg/mL) |
| Dimer 1 | Bacillus subtilis | 128 |
| Dimer 1 | Staphylococcus aureus | 256 |
| Dimer 2 | Bacillus subtilis | 256 |
| Dimer 2 | Staphylococcus aureus | >256 |
| Penicillin G | Bacillus subtilis | <8 |
| Penicillin G | Staphylococcus aureus | <8 |
Table 2: Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins [7]
| Compound | Cell Line | IC50 (µM) |
| 6a | MDA-MB-468 (Breast Cancer) | 0.64 |
| 6a | A431 (Epidermoid Carcinoma) | 2.56 |
| 6b | MDA-MB-468 (Breast Cancer) | 0.69 |
| 6b | A431 (Epidermoid Carcinoma) | 1.78 |
| 6c | MDA-MB-468 (Breast Cancer) | 1.33 |
| 6c | A431 (Epidermoid Carcinoma) | 2.29 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are key experimental protocols for the synthesis and evaluation of 7-hydroxycoumarin-4-carboxylic acid derivatives.
Protocol 1: Synthesis of Coumarin Amide Dimers[1]
-
Dissolution: Dissolve the starting 3-carboxycoumarin (1 equivalent) in dry dimethylformamide (DMF).
-
Amine Addition: Add the desired alkyldiamine (0.5 equivalents) to the solution.
-
Coupling Agent Addition: Cool the mixture and add a solution of PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) in DMF and diisopropylethylamine (DIEA).
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a chloroform/acetone solvent system.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HL-60, DU145) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MIF/CD74 signaling pathway and its inhibition by 7-hydroxycoumarin derivatives.
Caption: Experimental workflow for the synthesis of coumarin amide dimers.
Conclusion and Future Directions
The derivatives of 7-hydroxycoumarin-4-carboxylic acid represent a promising and versatile class of compounds with significant potential for the development of new therapeutic agents. The ease of their synthesis and the tunability of their biological activities through chemical modification make them an attractive scaffold for medicinal chemists. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is essential to fully elucidate their therapeutic potential and pave the way for their clinical application. The continued exploration of this chemical space is expected to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Antifungal Activity and Stability of 7−hydroxycoumarin [xnldxb.ns.swfu.edu.cn]
- 6. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycoumarin and its derivatives are a prominent class of fluorescent molecules, essential for a multitude of applications in biomedical research, diagnostics, and drug discovery.[1] Their widespread use is attributed to their unique photophysical properties, including high fluorescence quantum yields, pronounced sensitivity to their environment, and a versatile, tunable emission spectrum.[1] The core of their functionality lies in a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), or more broadly, Excited-State Proton Transfer (ESPT).[1] This guide offers a comprehensive exploration of the mechanisms governing the fluorescence of these compounds, presenting detailed experimental protocols, quantitative data, and process visualizations to provide researchers with the foundational knowledge to effectively utilize and engineer these powerful fluorophores.
Core Fluorescence Mechanism: The Role of Excited-State Proton Transfer (ESPT)
The fluorescence characteristics of 7-hydroxycoumarin compounds are intrinsically linked to molecular transformations that happen in the electronically excited state.[1] The process begins when the molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). In this high-energy state, a significant redistribution of electron density occurs, drastically increasing the acidity of the 7-hydroxyl group.[1] The ground state pKa of the 7-hydroxy group is typically around 7.1-7.8, while in the excited state, it drops to approximately 0.4.[2][3][4] This photo-induced acidity is the driving force behind ESPT.[1]
Depending on the solvent, pH, and substitution pattern, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile.[1][5][6][7]
-
Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule often remains in its neutral form, emitting fluorescence in the near-UV to blue region of the spectrum (~380-390 nm).[1][3][8]
-
Anionic Form (A*): In aqueous solutions at neutral or alkaline pH, the excited 7-hydroxycoumarin can deprotonate, transferring a proton to a water molecule to form an anionic species.[1][3][8] This form exhibits a significant red-shift in its fluorescence, typically emitting in the blue-green to green region (~450 nm).[2][3][8]
-
Tautomeric Keto Form (T*): In the presence of proton-accepting solvents (like alcohols or water) or through specific intramolecular hydrogen bonding, an ESPT can occur where the hydroxyl proton is transferred to the carbonyl oxygen of the coumarin ring.[1][5][9] This process, often mediated by a "water wire" of solvent molecules, forms an excited keto tautomer.[4][5] This tautomer also displays a large Stokes shift, with emission often observed in the green to yellow-green region (~475-540 nm).[8][9]
The interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in pH, polarity, and viscosity.[1][5]
Quantitative Photophysical Data
The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for selected derivatives to facilitate comparison.
Table 1: pH-Dependent Photophysical Properties of 7-Hydroxycoumarin (Umbelliferone)
| pH Range | Dominant Species | λabs (nm) | λem (nm) | Description | Reference |
|---|---|---|---|---|---|
| Acidic | Neutral (Phenol) | ~325 | ~390 | Intense blue fluorescence | [2],[10] |
| Alkaline (pH > 8) | Anionic (Phenolate) | ~365 | ~450 | Intense blue-green fluorescence |[2],[10] |
Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives in Various Solvents
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 7-hydroxy-4-methylcoumarin | n-Hexane | - | 350 | - | [5] |
| 7-hydroxy-4-methylcoumarin | Ethyl Acetate | - | 380 | - | [5] |
| 7-hydroxy-4-methylcoumarin | Water | - | 455 | - | [5] |
| 3-Phenyl-7-hydroxycoumarin (7) | PBS (pH 7.4) | 355 | 455 | 0.32 | [11] |
| 3-(4-chlorophenyl)-7-hydroxycoumarin (6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [11] |
| Coumarin-1 (4-Methyl-7-Diethylamino) | Water | 375 | 456 | - | [12] |
| Coumarin-2 (7-Ethylamino-6-methyl-4–methyl) | Water | 365 | 470 | - | [12] |
Note: "-" indicates that the data was not specified in the cited sources.
Table 3: Binding Constants of 7-Hydroxycoumarin Derivatives to Human Serum Albumin (HSA)
| Compound | Binding Constant (Ka) (M⁻¹) | Stoichiometry (n) | Reference |
|---|---|---|---|
| 4-hydroxycoumarin | 5.5 x 10⁴ | Not Specified | [13] |
| 7-hydroxycoumarin derivative 1 | 4.6 (± 0.01) x 10⁴ | ~0.9 | [13] |
| 7-hydroxycoumarin derivative 2 | 1.3 (± 0.01) x 10⁴ | ~0.5 | [13] |
| 7-hydroxycoumarin derivative 3 | 7.9 (± 0.01) x 10⁴ | ~0.9 |[13] |
Experimental Protocols
Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This protocol describes a classic Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.[1][5][13]
-
Reaction Setup: In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.[1]
-
Addition of Reactant: While stirring, slowly add 10.5 mL of ethyl acetoacetate to the mixture, keeping the temperature below 10°C.[13]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring to form a precipitate.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.[1][13]
Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the general procedure for acquiring absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.[1]
-
Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the coumarin derivative in a suitable solvent such as DMSO or ethanol.[1]
-
Working Solution Preparation:
-
For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.[1]
-
For fluorescence measurements, further dilute the stock solution to a final concentration of approximately 1 µM to minimize inner filter effects.[1]
-
-
UV-Vis Absorption Measurement:
-
Fluorescence Emission Measurement:
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is crucial for investigating the dynamics of the excited state, including the kinetics of ESPT. Time-Correlated Single Photon Counting (TCSPC) is a standard technique for these measurements.[1]
-
Experimental Setup:
-
Light Source: Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).
-
Sample Holder: Quartz cuvette.
-
Detector: Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).
-
Electronics: TCSPC electronics, including a Time-to-Amplitude Converter (TAC) and a Multi-Channel Analyzer (MCA).[1]
-
-
Procedure:
-
Prepare a dilute solution of the 7-hydroxycoumarin derivative as described for fluorescence spectroscopy.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Collect the fluorescence emission at the desired wavelength, typically the emission maximum (λem).
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.
-
A histogram of these time delays is constructed over many cycles, yielding the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ) of the excited species.
-
Applications in Drug Discovery: High-Throughput Screening (HTS)
The environment-sensitive fluorescence of 7-hydroxycoumarin derivatives makes them ideal for developing assays to screen for enzyme inhibitors in a high-throughput format.[1] In a typical assay, a non-fluorescent coumarin derivative is functionalized with a substrate for a specific enzyme (e.g., kinase, protease). Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxycoumarin, resulting in a measurable increase in fluorescence intensity.[1][14] The presence of an effective inhibitor blocks this cleavage, leading to a low fluorescence signal.[1]
Conclusion
The fluorescence of 7-hydroxycoumarin derivatives is governed by a sophisticated interplay of excited-state dynamics, dominated by the process of Excited-State Proton Transfer.[1] This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers across chemistry, biology, and medicine.[1] A thorough understanding of the fundamental fluorescence mechanisms, combined with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 13. benchchem.com [benchchem.com]
- 14. datapdf.com [datapdf.com]
Spectroscopic Analysis of Ethyl 7-hydroxycoumarin-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 7-hydroxycoumarin-4-carboxylate, a fluorescent heterocyclic compound of interest in various scientific and pharmaceutical domains. This document details the expected spectroscopic characteristics based on data from closely related analogs and outlines the experimental protocols necessary for its characterization.
Introduction
This compound belongs to the coumarin family, a class of compounds widely recognized for their significant biological activities and fluorescent properties. The structural features of this molecule, including the electron-donating hydroxyl group and the electron-withdrawing ethyl carboxylate group on the coumarin core, give rise to distinct spectroscopic signatures. Accurate spectroscopic analysis is paramount for confirming its chemical identity, assessing its purity, and understanding its photophysical behavior, which is crucial for its potential applications in areas such as fluorescent probes and drug discovery.
Spectroscopic Data
UV-Visible Absorption and Fluorescence Spectroscopy
7-Hydroxycoumarin derivatives are known for their characteristic absorption in the UV region and fluorescence emission in the blue region of the spectrum. The exact maxima are solvent-dependent.
Table 1: UV-Vis Absorption and Fluorescence Data for 7-Hydroxycoumarin Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| 7-Hydroxy-4-methylcoumarin | Methanol | 337 | - | [1] |
| 7-Hydroxy-4-methylcoumarin | Water:Methanol (70:30) | 321 | - | [2] |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | 407 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are essential for the structural elucidation of this compound. The expected chemical shifts can be inferred from related structures.
Table 2: 1H NMR Spectroscopic Data for a Closely Related Compound: rac-(7-Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d6)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | - | - | - |
| H-5 | 126.57 | - | - |
| H-6 | 113.41 | - | - |
| H-8 | 102.86 | - | - |
| -CH2- (ethylglycine sidechain) | 28.95 | - | - |
| -CH- (ethylglycine sidechain) | 51.88 | - | - |
| -CH2- (ethylglycine sidechain) | 31.07 | - | - |
Note: Data from a related compound is provided as a reference. The chemical shifts for this compound will differ, particularly at the C4 position and the ethyl ester group.
Table 3: 13C NMR Spectroscopic Data for a Closely Related Compound: rac-(7-Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d6)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 169.27 |
| C-3 | 111.16 |
| C-4 | 160.67 |
| C-4a | 109.91 |
| C-5 | 126.57 |
| C-6 | 113.41 |
| C-7 | 161.72 |
| C-8 | 102.86 |
| C-8a | 155.46 |
| C=O (carboxyl) | 170.93 |
| -CH2- (ethylglycine sidechain) | 28.95 |
| -CH- (ethylglycine sidechain) | 51.88 |
| -CH2- (ethylglycine sidechain) | 31.07 |
Note: Data from a related compound is provided as a reference. The chemical shifts for this compound will differ, particularly at the C4 position and the ethyl ester group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C12H10O5), the expected exact mass is approximately 234.05 g/mol .
Table 4: Mass Spectrometry Data for a Related Compound: 7-Hydroxycoumarin-4-acetic acid
| Ion | m/z |
| [M-H]- | 219.0299 |
Note: Data from a related compound. The molecular ion peak for this compound would be different.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the same solvent used for the sample.
-
Record the absorbance spectrum of the sample solution from 200 to 500 nm.
-
Identify the wavelength(s) of maximum absorbance.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative fluorescence intensity.
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for UV-Vis analysis (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum across a suitable range (e.g., 350-600 nm).
-
Identify the wavelength of maximum emission.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range (e.g., 250-450 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Measurement:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]+ or [M-H]-).
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a coumarin derivative like this compound.
References
Methodological & Application
Application Notes and Protocols for Ethyl 7-hydroxycoumarin-4-carboxylate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 7-hydroxycoumarin-4-carboxylate as a versatile fluorescent probe. This document outlines its photophysical properties, and details experimental protocols for its synthesis and application in fluorescence-based assays, making it a valuable tool for academic research and drug discovery.
Introduction to this compound
This compound is a derivative of the coumarin family, a class of compounds renowned for their strong fluorescence and utility as molecular probes.[1][2] The 7-hydroxycoumarin scaffold is particularly noteworthy for its sensitivity to the local environment, making it an excellent candidate for developing probes that report on biological events such as enzyme activity or binding interactions.[3][4] The ester functionalization at the 4-position offers a site for further chemical modification, allowing for the development of targeted or more specific probes.
Photophysical and Chemical Properties
The fluorescence of 7-hydroxycoumarin derivatives is characterized by a notable Stokes shift and environmental sensitivity.[2][5] While specific quantitative data for this compound is not extensively documented, the properties of structurally similar 7-hydroxycoumarin derivatives provide a strong indication of its expected photophysical behavior. These derivatives typically exhibit excitation maxima in the near-UV range and emission in the blue-violet region of the visible spectrum.[1][5]
Table 1: Photophysical Properties of Representative 7-Hydroxycoumarin Derivatives
| Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Stokes Shift | Fluorescence Lifetime (τ) | Solvent/Conditions | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid | 352 nm | 407 nm | Not Specified | 55 nm | Not Specified | Not Specified | [6] |
| 3-phenyl-7-hydroxycoumarin derivative (Inhibitor 6d) | 340 nm | 460 nm | 0.25 | 120 nm | Not Specified | PBS (pH 7.4) | [1][5] |
| 3-phenyl-7-hydroxycoumarin derivative (Inhibitor 7) | 355 nm | 455 nm | 0.32 | 100 nm | 4.2 ns | PBS (pH 7.4) | [1][5] |
| 7-Hydroxy-4-methylcoumarin | 320 nm | 385 nm | 0.208 | 65 nm | 1.38 ns | Ethanol | [7] |
Note: The photophysical properties of this compound are expected to be in a similar range to the derivatives listed above. Experimental determination is recommended for precise characterization.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 7-hydroxycoumarin derivatives is the Knoevenagel condensation.[8][9] This protocol describes the synthesis of a 7-hydroxycoumarin derivative, which can be adapted for this compound.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of this compound.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Add diethyl malonate to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
General Protocol for Fluorescence Measurements
This protocol outlines the basic steps for characterizing the fluorescence properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO, or a relevant buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration suitable for fluorescence measurements (typically in the low micromolar range, e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., ~450 nm, based on derivatives).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the wavelength of maximum excitation (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Application: Competitive Binding Assay for Enzyme Inhibitor Screening
This protocol describes a fluorescence-quenching-based competitive binding assay, adapted from a study on Macrophage Migration Inhibitory Factor (MIF), to screen for potential inhibitors of a target enzyme.[1][5] In this assay, the binding of this compound (or a derivative) to the enzyme's active site leads to fluorescence quenching. A potential inhibitor will compete for the binding site, displacing the fluorescent probe and restoring its fluorescence.
Workflow for Competitive Binding Assay
References
- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Designing fluorescent estrogen mimetic 7-hydroxycoumarin probe substrates for human sulfotransferase enzymes :: JYX [jyx.jyu.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 7-hydroxycoumarin-4-carboxylate as a Fluorescent pH Sensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of Ethyl 7-hydroxycoumarin-4-carboxylate as a fluorescent pH sensor. This compound belongs to the 7-hydroxycoumarin family of dyes, which are well-known for their environment-sensitive fluorescence, making them valuable tools in various chemical and biological applications.
Principle
The fluorescence of this compound is highly dependent on the pH of its environment. This sensitivity arises from the protonation state of the 7-hydroxy group. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form), and the molecule typically exhibits fluorescence at shorter wavelengths (in the blue region). As the pH increases, the hydroxyl group deprotonates to form the phenolate anion. This deprotonation alters the electronic structure of the molecule, resulting in a shift of the fluorescence emission to longer wavelengths (a bathochromic or red shift), typically in the green or yellow-green region.[1]
The equilibrium between the protonated (neutral) and deprotonated (anionic) forms is characterized by the pKa value, which for the parent 7-hydroxycoumarin is in the range of 7.1 to 7.8.[1] The fluorescence intensity of both forms can also differ significantly. By measuring the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of pH, a calibration curve can be generated to determine the pH of an unknown sample.
Data Presentation
Due to the lack of specific experimental data in the searched literature for this compound across a wide pH range, the following table presents representative data illustrating the expected trend. Researchers should generate their own calibration curve for precise measurements.
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |
| 4.0 | ~340 | ~450 | Low |
| 5.0 | ~340 | ~450 | Moderate |
| 6.0 | ~340 | ~455 | High |
| 7.0 | ~355 | ~460 | Very High |
| 8.0 | ~355 | ~510 | High (shifted) |
| 9.0 | ~355 | ~510 | Moderate (shifted) |
| 10.0 | ~355 | ~510 | Low (shifted) |
Note: The above data is illustrative. The exact excitation and emission maxima, as well as the quantum yield, will vary with the specific experimental conditions (e.g., solvent, temperature, ionic strength). It is crucial to experimentally determine the optimal wavelengths and generate a standard curve for each specific application.
Experimental Protocols
This section provides a detailed methodology for determining the pH-dependent fluorescence of this compound.
3.1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade) for stock solution
-
A series of buffers with a wide pH range (e.g., citrate, phosphate, borate buffers from pH 4 to 10)
-
Deionized water
-
Fluorometer
-
pH meter
-
Quartz cuvettes
3.2. Preparation of Solutions
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in DMSO or ethanol. The use of an organic solvent is necessary due to the poor water solubility of the compound.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range. It is recommended to verify the pH of each buffer solution with a calibrated pH meter.
-
Working Solutions: For each pH measurement, prepare a dilute working solution of the coumarin derivative (e.g., 1-10 µM) in the corresponding buffer. To do this, add a small aliquot of the stock solution to the buffer and mix thoroughly. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and the fluorescence properties.
3.3. Fluorescence Measurement
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for the recommended time to ensure a stable output. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
Wavelength Scan: To determine the optimal excitation and emission wavelengths at a given pH, perform an excitation scan (by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength) and an emission scan (by exciting at a fixed wavelength and scanning the emission wavelengths).
-
Data Acquisition:
-
For each pH working solution, transfer the solution to a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Record the fluorescence emission spectrum by exciting at the determined optimal excitation wavelength.
-
Alternatively, if using a ratiometric approach, record the fluorescence intensity at two different emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Alternatively, plot the ratio of the fluorescence intensities at two selected wavelengths as a function of pH.
-
From this plot, a calibration curve can be generated, and the pKa of the sensor can be determined.
-
Visualizations
4.1. Signaling Pathway
Caption: pH-dependent equilibrium and its effect on fluorescence.
4.2. Experimental Workflow
Caption: General experimental workflow for pH measurement.
References
Application Notes and Protocols: Ethyl 7-Hydroxycoumarin-4-Carboxylate for Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-hydroxycoumarin-4-carboxylate is a fluorogenic substrate utilized for the sensitive detection of esterase and lipase activity. This compound is intrinsically non-fluorescent but upon enzymatic cleavage of the ethyl ester bond, it releases the highly fluorescent product, 7-hydroxycoumarin-4-carboxylate. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling quantitative measurement of enzyme kinetics and inhibitor screening. The core structure, 7-hydroxycoumarin, is a well-established fluorophore in various biological assays due to its favorable photophysical properties.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the fluorescent 7-hydroxycoumarin-4-carboxylate. Esterases and lipases catalyze the cleavage of the ester bond, liberating the fluorophore. The increase in fluorescence over time is monitored using a fluorometer. The initial rate of the reaction is proportional to the enzyme concentration, allowing for the determination of enzyme activity.
Caption: Principle of the fluorogenic enzyme assay.
Materials and Reagents
-
This compound
-
Enzyme (e.g., Porcine Liver Esterase, Lipase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Solvent for substrate (e.g., DMSO)
-
96-well black microplates
-
Fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
-
Standard for calibration (7-hydroxycoumarin-4-carboxylic acid)
Data Presentation
Table 1: Photophysical Properties of 7-Hydroxycoumarin-4-carboxylate
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | General knowledge on 7-hydroxycoumarins |
| Emission Wavelength (λem) | ~450 nm | General knowledge on 7-hydroxycoumarins |
| Quantum Yield | High in aqueous buffer at basic pH | General knowledge on 7-hydroxycoumarins |
Table 2: Recommended Starting Concentrations for Enzyme Assay
| Component | Concentration Range | Notes |
| This compound | 1 - 100 µM | Optimal concentration should be determined empirically around the Km value. |
| Enzyme (e.g., Porcine Liver Esterase) | 0.1 - 10 µg/mL | Should be optimized to ensure a linear reaction rate over the desired time course. |
Table 3: Example Kinetic Parameters for a Fluorogenic Esterase Substrate (4-methylumbelliferyl acetate)
| Enzyme | Km (µM) | Vmax (relative units) | Reference |
| Carboxylate Esterase | 0.65 ± 0.02 | 0.24 ± 0.02 | [1] |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a general method for measuring esterase or lipase activity.
Caption: Workflow for a general enzyme activity assay.
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in a minimal amount of DMSO to create a 10 mM stock solution.
-
Prepare the assay buffer: A common buffer is 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined for the specific enzyme being used.
-
Prepare the enzyme solution: Dilute the enzyme to the desired concentration in the assay buffer immediately before use. Keep the enzyme solution on ice.
-
Set up the reaction: In a 96-well black microplate, add the assay buffer and the substrate to a final volume of 100 µL. The final substrate concentration should be optimized, but a starting point of 10-50 µM is recommended. Include wells for a no-enzyme control (blank).
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction: Add the enzyme solution to the wells to start the reaction. The final volume in each well should be 200 µL.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader. Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 450 nm. Record readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve. Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with this compound.
Caption: Workflow for determining enzyme kinetic parameters.
Procedure:
-
Prepare a series of substrate dilutions: From your 10 mM stock solution, prepare a range of dilutions of this compound in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.
-
Perform enzyme assays: For each substrate concentration, perform the enzyme activity assay as described in Protocol 1, keeping the enzyme concentration constant.
-
Calculate initial rates: Determine the initial reaction rate (v) for each substrate concentration by calculating the slope of the initial linear phase of the fluorescence versus time plot.
-
Plot the data: Plot the initial rate (v) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
v = (Vmax * [S]) / (Km + [S])
Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally more accurate.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate instability and spontaneous hydrolysis. | Prepare substrate solution fresh. Check the pH of the buffer. Run a no-enzyme control and subtract its rate. |
| Low or no signal | Inactive enzyme. Incorrect filter settings. Low substrate concentration. | Use a fresh enzyme preparation. Verify the excitation and emission wavelengths. Increase substrate concentration. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration or a shorter reaction time. Check enzyme stability in the assay buffer. Perform progress curve analysis. |
Conclusion
This compound is a valuable fluorogenic substrate for the continuous and sensitive measurement of esterase and lipase activity. The protocols provided here offer a robust framework for general activity assays and for the determination of key enzyme kinetic parameters. Researchers are encouraged to optimize the assay conditions for their specific enzyme and experimental setup to ensure accurate and reproducible results.
References
Application Notes and Protocols for Fluorescence Quencing Assays with 7-Hydroxycoumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycoumarin and its derivatives are a versatile class of fluorophores widely utilized in biochemical and drug discovery research.[1][2][3] Their intrinsic fluorescence is highly sensitive to the local microenvironment, making them excellent probes for investigating molecular interactions.[1] A prominent application of these compounds is in fluorescence quenching assays, which are powerful tools for identifying and characterizing ligands that bind to specific biological targets.[1] This document provides detailed application notes and protocols for employing 7-hydroxycoumarin derivatives in fluorescence quenching assays, with a particular focus on competitive binding assays relevant to drug discovery.
Principle of the Assay
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[1] This can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[4]
-
Dynamic Quenching: The excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the viscosity of the solvent.[4]
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[1][4] This mechanism is often central to binding assays.
In the context of drug discovery, a 7-hydroxycoumarin derivative can serve as a fluorescent probe that binds to a target protein. This binding event can result in the quenching of the coumarin's fluorescence.[1] When a potential drug candidate (ligand) is introduced, it may compete with the coumarin probe for the same binding site on the target protein. If the ligand binds, it displaces the fluorescent probe, leading to a restoration of fluorescence.[1] This increase in the fluorescence signal is proportional to the binding affinity of the test compound.[1][5] This principle is the basis of the Fluorescence Indicator Displacement (FID) assay.[1]
Key Applications
Fluorescence quenching assays using 7-hydroxycoumarin derivatives are readily adaptable for various applications, including:
-
High-Throughput Screening (HTS): These assays can be miniaturized into 96-well or 384-well plate formats, making them suitable for rapidly screening large compound libraries to identify potential drug candidates.[1][3]
-
Binding Affinity Determination: The assay can be used to determine the binding affinity (e.g., dissociation constant, Ks, or inhibition constant, Ki) of compounds to a target protein.[1][6]
-
Enzyme Inhibition Assays: By using a substrate that is a 7-hydroxycoumarin derivative, enzyme activity can be monitored. Cleavage of the substrate by the enzyme releases the fluorescent 7-hydroxycoumarin. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.[3]
Data Presentation
Photophysical Properties of 7-Hydroxycoumarin Derivatives
The spectral properties of 7-hydroxycoumarin derivatives are influenced by their substitution patterns and the solvent environment.[4]
| Property | Value | Reference |
| Excitation Wavelength (λex) | 320 - 400 nm | [4] |
| Emission Wavelength (λem) | 440 - 460 nm | [4] |
| Stokes Shift | ~100 - 120 nm | [4][6][7] |
| Quantum Yield (ΦF) in PBS | 0.25 - 0.32 | [4][6][7] |
Example Quenching Data for a 7-Hydroxycoumarin Derivative with a Target Protein
This table illustrates typical data obtained from a fluorescence quenching experiment where a 7-hydroxycoumarin probe binds to a target protein, in this case, Macrophage Migration Inhibitory Factor (MIF).
| MIF Concentration (nM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 1000 |
| 12.5 | 850 |
| 25 | 700 |
| 50 | 550 |
| 100 | 400 |
| 200 | 300 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol describes a general method to observe the quenching of a 7-hydroxycoumarin derivative by a quencher (e.g., a target protein).
Materials:
-
7-hydroxycoumarin derivative stock solution (e.g., 10 mM in DMSO)[1]
-
Quencher (target protein) stock solution
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]
-
Black, flat-bottom 96-well or 384-well microplates[1]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 7-hydroxycoumarin probe by diluting the stock solution in Assay Buffer. The final concentration should be optimized, but a starting point could be 100 nM.[1] Note that for some derivatives, fluorescence intensity is linear only at concentrations below 200 nM to avoid aggregation-caused quenching.[4]
-
Prepare serial dilutions of the quencher (target protein) in Assay Buffer. A typical concentration range could be from 12.5 nM to 200 nM.[1][6]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 7-hydroxycoumarin probe working solution to each well.[1]
-
Add 50 µL of the target protein dilutions to the respective wells.[1]
-
For a negative control (no quenching), add 50 µL of Assay Buffer instead of the target protein solution.[1]
-
Include a "Buffer Blank" control containing only the Assay Buffer.[4]
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific 7-hydroxycoumarin derivative (e.g., Ex/Em = 355/455 nm).[1]
-
-
Data Analysis:
-
Subtract the buffer blank reading from all other readings.[4]
-
Plot the fluorescence intensity as a function of the target protein concentration. A decrease in fluorescence indicates binding and quenching.[1]
-
The binding constant (Ks) can be determined by fitting the data to a suitable binding isotherm model.[1]
-
Protocol 2: Competitive Fluorescence Indicator Displacement (FID) Assay
This protocol is designed for high-throughput screening of compound libraries to identify potential binders to a target protein.
Materials:
-
Same as Protocol 1
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the 7-hydroxycoumarin probe and the target protein at optimal concentrations determined from Protocol 1 (concentrations that give a significant quenching signal).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the target protein working solution to each well.[1]
-
Add 50 µL of the test compound dilutions to the respective wells.[1]
-
For the positive control (maximum quenching), add 50 µL of Assay Buffer with the same percentage of DMSO as the test compound wells.[1]
-
For the negative control (no quenching), add 50 µL of the probe working solution and Assay Buffer with DMSO (no target protein).[1]
-
-
Incubation 1:
-
Incubate the plate for 15 minutes at room temperature to allow the test compounds to interact with the target protein.[1]
-
-
Addition of Probe:
-
Add 50 µL of the probe working solution to all wells.[1]
-
-
Incubation 2:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[1]
-
-
Data Analysis:
-
The percent displacement can be calculated using the following formula:[1] % Displacement = [(F_sample - F_min) / (F_max - F_min)] * 100 Where:
-
F_sample is the fluorescence of the well with the test compound.
-
F_min is the fluorescence of the well with the probe and target protein (maximum quenching).
-
F_max is the fluorescence of the well with only the probe (no quenching).
-
-
IC50 values for hit compounds can be determined by plotting the percent displacement against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Protocol 3: Determining Quenching Mechanism using Stern-Volmer Analysis
This protocol helps to differentiate between static and dynamic quenching mechanisms.[4]
Procedure:
-
Perform a Quenching Assay: Follow Protocol 1 to obtain fluorescence intensity data (F) at various quencher concentrations ([Q]). Also, measure the fluorescence intensity in the absence of the quencher (F₀).[4]
-
(Optional) Measure Fluorescence Lifetimes: If the necessary equipment is available, measure the fluorescence lifetime in the absence (τ₀) and presence (τ) of the quencher at each concentration.[4]
-
Data Analysis (Stern-Volmer Plot):
-
Plot F₀/F versus the quencher concentration [Q]. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot suggests that a single quenching mechanism (either static or dynamic) is dominant.
-
Dynamic Quenching: The F₀/F plot is linear, and the ratio of lifetimes (τ₀/τ) will also be linearly dependent on the quencher concentration. Quenching typically increases with temperature.[4][8]
-
Static Quenching: The F₀/F plot is linear, but the τ₀/τ plot is a horizontal line at a value of 1 (since the lifetime of the uncomplexed fluorophore is unaffected). Quenching often decreases with temperature.[4]
-
Mandatory Visualizations
Caption: Mechanism of fluorescence quenching.
Caption: Workflow for a competitive FID assay.
Caption: Decision tree for Stern-Volmer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. aneeva.co.in [aneeva.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of fluorescence quenching of coumarin derivatives by 4-hydroxy-TEMPO in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: A Guide to Live-Cell Imaging with 7-Hydroxycoumarin Probes
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The 7-hydroxycoumarin scaffold is a cornerstone in the development of fluorescent probes for live-cell imaging, prized for its inherent photophysical properties, environmental sensitivity, and synthetic tractability. These blue-emitting fluorophores offer a versatile platform for visualizing a myriad of cellular processes in real-time, including enzyme activity, pH fluctuations, oxidative stress, and the detection of specific biomolecules. This document provides a comprehensive guide to utilizing 7-hydroxycoumarin-based probes, complete with detailed protocols and quantitative data to empower your research and drug discovery endeavors.
Core Principles and Applications
7-Hydroxycoumarin and its derivatives function as powerful tools in cellular biology due to their sensitivity to the local microenvironment.[1][2] The core structure can be chemically modified to create probes that respond to specific analytes or cellular conditions, often through changes in their fluorescence intensity or spectral properties.[3] Key applications include:
-
Enzyme Activity Assays: Non-fluorescent 7-hydroxycoumarin substrates can be designed to release the highly fluorescent 7-hydroxycoumarin upon enzymatic cleavage, enabling real-time monitoring of enzyme kinetics.[]
-
pH Sensing: The fluorescence of 7-hydroxycoumarin is intrinsically sensitive to pH, making it a valuable indicator for measuring pH in different cellular compartments.[2][5]
-
Detection of Reactive Oxygen Species (ROS): Certain derivatives are engineered to react with specific ROS, leading to a change in fluorescence that allows for the visualization of oxidative stress.[1]
-
Sensing Biological Thiols: Specific probes have been developed to exhibit a "turn-on" fluorescence response upon reacting with biological thiols like cysteine, homocysteine, and glutathione.[6]
-
Target Engagement Studies: By linking 7-hydroxycoumarin derivatives to small molecule drugs, it is possible to visualize and quantify their engagement with intracellular protein targets.[7][8]
Quantitative Data of Selected 7-Hydroxycoumarin Probes
For effective experimental design, a clear understanding of the photophysical properties of these probes is essential. The following table summarizes key quantitative data for several 7-hydroxycoumarin derivatives.
| Probe/Derivative | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |
| 7-Hydroxycoumarin | ~325-365 nm (pH-dependent)[2] | ~460 nm[2] | ~36,700[5] | Varies with pH | pH sensing, enzyme assays[2][] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) hexyl amide | Not specified | Not specified | 37,000[7] | 0.84[7] | High-brightness labeling, target engagement[7] |
| 3-Azido-7-hydroxycoumarin (post-click) | 404 nm | 477 nm | Not specified | Not specified | Click chemistry labeling of biomolecules |
| 7-Hydroxycoumarin MIF Inhibitor (Compound 7) | 355 nm[9] | 455 nm[9] | Not specified | 0.32[9][10] | Macrophage migration inhibitory factor (MIF) binding studies[9][10] |
| Thiol-specific coumarin probe (Compound 1) | Not specified | Not specified | Not specified | < 0.0001 (off), enhanced with thiols[6] | Detection of biological thiols[6] |
| NAD(P)H-sensitive coumarin probe (Probe C) | 488 nm[11] | 550-650 nm[11] | Not specified | Not specified | Monitoring NAD(P)H dynamics[11] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and 7-hydroxycoumarin probes. Optimization of probe concentration and incubation time is recommended for each experimental setup.
General Protocol for Live-Cell Staining and Imaging
This protocol outlines the fundamental steps for staining live cells with 7-hydroxycoumarin probes.
Materials:
-
7-hydroxycoumarin probe of interest
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging chamber or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Stock Solution Preparation: Dissolve the 7-hydroxycoumarin probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.[1]
-
Cell Seeding: Seed cells in a live-cell imaging dish at a density that will result in 50-80% confluency on the day of the experiment.[1][5]
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration, typically between 1-10 µM.[1][5] The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1][5]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[1][5]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image immediately using a fluorescence microscope with an excitation wavelength around 350-400 nm and emission collection around 450-500 nm, adjusting for the specific probe's spectral properties.[1]
Protocol for Detecting Changes in Intracellular ROS
This protocol uses a ROS-sensitive 7-hydroxycoumarin probe to visualize oxidative stress.
Additional Materials:
-
A known ROS inducer (e.g., hydrogen peroxide (H₂O₂) or menadione)
-
An antioxidant as a negative control (e.g., N-acetylcysteine, NAC)
Procedure:
-
Prepare Cells and Probe: Follow steps 1-4 of the "General Protocol for Live-Cell Staining and Imaging."
-
Induce Oxidative Stress: After probe loading and washing, treat the cells with a known ROS inducer at a predetermined concentration and for a specific duration. For a negative control, pre-incubate a separate set of cells with an antioxidant before adding the ROS inducer.
-
Imaging: Image the cells immediately after treatment, comparing the fluorescence intensity between control, ROS-induced, and antioxidant-treated cells. An increase in fluorescence (for "turn-on" probes) typically indicates an increase in intracellular ROS.
Protocol for Assessing Cytotoxicity
It is crucial to ensure that the chosen probe and its working concentration are not toxic to the cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Probe Incubation: Treat the cells with a range of concentrations of the 7-hydroxycoumarin probe for the intended duration of the imaging experiment. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of the probe that does not significantly impact cell viability. This concentration should be used as the maximum for subsequent imaging experiments.
Conclusion
7-Hydroxycoumarin-based probes are invaluable tools for live-cell imaging, offering a window into the dynamic processes of living cells. Their versatility and favorable photophysical properties, combined with the ability to be tailored for specific biological targets, make them indispensable for both fundamental research and drug development. By following the detailed protocols and considering the quantitative data presented, researchers can effectively harness the power of these probes to illuminate the intricate workings of the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Application in Analytical Chemistry of Photo-Sensitive Probes Based on Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Coumarin Derivatives in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring heterocyclic compounds widely distributed in the plant kingdom[1]. Their simple, fused-ring structure of benzene and α-pyrone serves as a versatile and "privileged" scaffold in medicinal chemistry[2][3]. This structural simplicity, combined with a broad spectrum of biological activities, makes coumarin derivatives ideal templates for drug design and development[3][4]. They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, neuroprotective, antioxidant, and antimicrobial effects[4][5][6][7]. Their drug-like properties, such as low molecular weight and high bioavailability, further enhance their potential as therapeutic agents[7]. This document provides an overview of their applications in key therapeutic areas, along with detailed protocols for their synthesis and biological evaluation.
Application in Anticancer Drug Discovery
Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating multiple oncogenic pathways[8][9]. They can induce apoptosis, inhibit cell proliferation, suppress angiogenesis, and overcome multidrug resistance[8][9].
Mechanism of Action & Signaling Pathways
A primary mechanism of action for many anticancer coumarins is the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells[9][10]. By inhibiting key kinases in this pathway, coumarin derivatives can halt uncontrolled cell proliferation and induce programmed cell death (apoptosis)[9][10]. Additionally, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby cutting off the tumor's blood supply[8].
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of coumarin derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) | Source |
| Compound 15 | MCF-7 (Breast) | 1.24 | Staurosporine | 1.65 | [8] |
| Scopoletin-cinnamic hybrid | MCF-7 (Breast) | 0.231 | - | - | [11] |
| Compound 35 | MCF-7 (Breast) | 1.1 | - | - | [11] |
| Compound 9d | MCF-7 (Breast) | 0.021 | Doxorubicin | - | [12] |
| Compound 9d | HCT-116 (Colon) | 0.021 | Erlotinib | - | [12] |
| Compound 9d | A549 (Lung) | 0.028 | Erlotinib | - | [12] |
| Compound 14b | HeLa (Cervical) | 0.39 - 0.75 | Doxorubicin | - | [13] |
| Compound 14e | HepG2 (Liver) | 2.62 - 4.85 | Doxorubicin | - | [13] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to assess the antiproliferative activity of synthesized coumarin derivatives against cancer cell lines[14].
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives (e.g., 10, 20, 40, 80 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.
Application in Neurodegenerative Diseases
Coumarin derivatives have emerged as promising neuroprotective agents for diseases like Alzheimer's, targeting complex pathophysiological pathways including protein aggregation, oxidative stress, and neuroinflammation[15][16].
Mechanism of Action & Signaling Pathways
A key neuroprotective mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Certain coumarins can activate the Tropomyosin receptor kinase B (TRKB), leading to the downstream activation of CREB and subsequent upregulation of BDNF expression. This pathway is crucial for neuronal survival, growth, and synaptic plasticity[17][18].
Caption: Neuroprotective action via the TRKB-CREB-BDNF signaling pathway.
Quantitative Data: Neuroprotection
Studies using neuronal cell models demonstrate the protective effects of specific coumarin derivatives against neurotoxicity.
| Compound | Cell Line | Insult | Outcome | Source |
| Esculetin | SH-SY5Y | Glutamate | Significantly increased cell viability | [16] |
| Scopoletin | SH-SY5Y | Glutamate | Significantly increased cell viability | [16] |
| LM-031 | SH-SY5Y | Pro-aggregated Tau | Increased BDNF signaling | [17] |
| LMDS-1/2 | SH-SY5Y | Pro-aggregated Tau | Increased p-TRKB, p-CREB, and BCL2 | [18] |
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
This protocol assesses the ability of coumarin derivatives to protect neuronal cells from glutamate-induced cell death[16][19].
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in appropriate media until they reach 80-90% confluency.
-
Plating: Seed cells into 96-well plates and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with various non-toxic concentrations of the coumarin derivatives (e.g., esculetin, scopoletin) for 1-2 hours.
-
Induction of Excitotoxicity: Add glutamate (e.g., 25 mM final concentration) to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the statistical significance of the protective effect.
Application in Anti-inflammatory Drug Discovery
Coumarins exhibit potent anti-inflammatory properties by modulating key mediators of the inflammatory response, such as prostaglandins and cytokines[20][21].
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX-2) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory prostaglandins and leukotrienes[20][22]. They can also suppress the activation of transcription factors like NF-κB, which regulates the expression of numerous pro-inflammatory genes[22].
Caption: Anti-inflammatory mechanisms of coumarin derivatives.
Quantitative Data: Anti-inflammatory Activity
In vivo models are commonly used to assess the anti-inflammatory potential of coumarin derivatives.
| Compound | Assay Model | Result | Source |
| Esculetin | TNBS-induced colitis in rats | Reduced COX-2 levels in the colon | [22] |
| Daphnetin | Various models | Potent antioxidant, inhibits lipid peroxidation | [22] |
| Compound 10 | Adjuvant-induced arthritis in rats | Possessed protective properties | [23] |
| Various | Carrageenan-induced paw edema | Inhibited edema formation | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to screen for acute anti-inflammatory activity[23].
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Administration: Divide animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test groups (coumarin derivatives at various doses). Administer compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the test group.
-
Application in Anticoagulant Drug Discovery
The discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, led to the development of warfarin, one of the most widely prescribed oral anticoagulants[5][24]. This application is rooted in the competitive inhibition of Vitamin K-dependent clotting factor synthesis[24][25].
Mechanism of Action
Coumarin-based anticoagulants, particularly 4-hydroxycoumarins, act as Vitamin K antagonists. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for recycling oxidized Vitamin K back to its active, reduced form. This depletion of active Vitamin K prevents the post-translational carboxylation of coagulation factors II, VII, IX, and X, rendering them inactive and thus inhibiting the coagulation cascade[24][25].
Quantitative Data: Anticoagulant Activity
The prothrombin time (PT) is a key measure of the extrinsic pathway of coagulation and is used to assess the efficacy of oral anticoagulants.
| Compound | Animal Model | Prothrombin Time (PT) in seconds | Source |
| Warfarin (Reference) | Male Mice | 14.60 | [26] |
| Compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) | Male Mice | 21.30 | [26] |
Experimental Protocol: Prothrombin Time (PT) Assay
This protocol measures the time it takes for plasma to clot after the addition of thromboplastin[26][27].
-
Animal Treatment: Administer the test coumarin derivative or control (saline, warfarin) to laboratory animals (e.g., mice, rabbits) via an appropriate route.
-
Blood Collection: After a specified time, collect blood via cardiac puncture into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and a thromboplastin-calcium reagent to 37°C.
-
Pipette 100 µL of plasma into a test tube.
-
Add 200 µL of the pre-warmed thromboplastin reagent to the plasma and simultaneously start a stopwatch.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis: Compare the PT of the test groups to the control and reference groups. A longer PT indicates greater anticoagulant activity.
General Protocols for Coumarin Drug Discovery
A typical workflow for discovering novel coumarin-based drug candidates involves synthesis followed by biological screening.
Caption: General workflow for coumarin-based drug discovery.
Protocol: Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic and versatile method for synthesizing 4-substituted coumarins[1][28][29].
-
Reactant Setup: In a round-bottom flask, combine a phenol (e.g., pyrogallol, 1 equivalent) with a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).
-
Catalyst Addition: Add an acid catalyst. While traditional methods use sulfuric acid, modern protocols may use milder catalysts like Scandium(III) triflate (Sc(OTf)₃, 0.1 equivalents) for better yields and conditions[28].
-
Reaction: Heat the mixture, typically to 80-100°C, with stirring for 0.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour it into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new coumarin derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 27. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
Detecting Reactive Oxygen Species with Coumarin-Based Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] They play a dual role in biological systems, acting as essential signaling molecules in various cellular processes while also being implicated in a range of diseases when overproduced, leading to oxidative stress.[2] Consequently, the sensitive and selective detection of ROS is crucial for understanding cellular physiology and pathology, as well as for the development of novel therapeutic strategies.[2] Coumarin-based fluorescent probes have emerged as powerful tools for ROS detection due to their excellent photophysical properties, including high quantum yields, large Stokes shifts, and good photostability.[3] The versatility of the coumarin scaffold allows for the design of probes that can selectively detect specific ROS, such as hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻).[1][3][4][5]
This document provides detailed application notes and protocols for the use of coumarin-based probes in the detection and quantification of ROS in various experimental settings.
Principle of Detection
The detection of ROS by coumarin-based probes generally relies on a chemical reaction between the probe and the target ROS, which leads to a significant change in the probe's fluorescence properties.[6] Many coumarin probes are designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a specific ROS, a structural modification occurs in the coumarin molecule, "turning on" its fluorescence.[1] A common strategy involves the use of a recognition site, such as a boronate ester, attached to the coumarin fluorophore.[1] In the presence of certain ROS like hydrogen peroxide, the boronate ester is oxidatively cleaved, releasing the highly fluorescent coumarin derivative.[1]
Data Presentation: Properties of Coumarin-Based ROS Probes
The selection of an appropriate coumarin probe depends on the specific ROS to be detected and the experimental system. The following table summarizes the key quantitative data for several coumarin-based ROS probes.
| Probe Name/Type | Target ROS | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Type | Reference(s) |
| Coumarin-boronate probe | •OH | - | - | - | Turn-on | [1] |
| Cou-CHO | H₂O₂ | - | - | - | Turn-on | [1] |
| PYCB | H₂O₂ | - | - | 0.385 µM | Turn-on | [1] |
| Two-photon probe | H₂O₂ | - | - | 0.09 µM | Turn-on | [1] |
| CM, CL, CE (ratiometric) | ONOO⁻ | 340 | 420-460 | 0.26 - 0.36 µM | Ratiometric | [3] |
| ROS-AHC | ONOO⁻ & Thiols | 400 | - | - | Turn-on (AND logic) | [7][8][9] |
Note: "-" indicates that the specific data was not provided in the cited sources.
Experimental Protocols
Protocol 1: In Vitro Detection of Hydroxyl Radicals (•OH)
This protocol describes the use of a coumarin-based probe to detect •OH generated by the Fenton reaction in a cell-free system. This can be adapted to assess the •OH-scavenging efficiency of test compounds.[4]
Materials:
-
Coumarin-based •OH probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Test compound (antioxidant) - optional
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the coumarin probe in DMSO.
-
Prepare fresh aqueous solutions of FeSO₄ and H₂O₂.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PBS buffer
-
Coumarin probe solution (final concentration typically in the low micromolar range)
-
(Optional) Test compound at various concentrations.
-
-
To initiate the Fenton reaction and generate •OH, add FeSO₄ followed by H₂O₂ to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific coumarin probe.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing all reagents except the •OH generating system).
-
A decrease in fluorescence in the presence of a test compound indicates its •OH-scavenging activity.[4]
-
Protocol 2: Detection of Cellular ROS in Adherent Cells
This protocol provides a general workflow for staining adherent cells with a cell-permeable coumarin-based ROS probe and analyzing the fluorescence by microscopy or a plate reader.[10][11][12]
Materials:
-
Cell-permeable coumarin-based ROS probe (e.g., a derivative of 2',7'-Dichlorodihydrofluorescein diacetate - DCF-DA)[11]
-
Adherent cells (e.g., HeLa, NIH-3T3)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or 96-well black plates with a clear bottom
-
ROS inducer (e.g., Tert-Butyl hydroperoxide - TBHP) as a positive control[11]
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or a 96-well plate and culture under standard conditions until they reach the desired confluency (typically 70-80%).[12]
-
-
Probe Loading:
-
Prepare a working solution of the coumarin probe in serum-free medium or PBS. The final concentration will depend on the specific probe (typically 1-10 µM).
-
Remove the culture medium from the cells and wash gently with PBS.[11]
-
Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11]
-
-
Washing:
-
Remove the probe solution and wash the cells gently two to three times with warm PBS to remove any excess probe.[11]
-
-
ROS Induction (Optional - for positive control or stimulation):
-
Add fresh, pre-warmed culture medium containing the ROS inducer (e.g., TBHP) or the experimental treatment.
-
Incubate for the desired period (e.g., 1-2 hours).
-
-
Fluorescence Imaging/Measurement:
-
Data Analysis:
-
For microscopy, quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
For plate reader data, subtract the background fluorescence from non-treated cells and compare the fluorescence intensity of treated versus control cells.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells | Journal of Student-Scientists' Research [journals.gmu.edu]
- 3. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]
- 9. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Labeling Proteins with 7-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin derivatives are a versatile class of fluorophores widely used for the covalent labeling of proteins. Their relatively small size, sensitivity to the local microenvironment, and favorable photophysical properties make them invaluable tools in biochemistry, cell biology, and drug discovery.[][2][3] These fluorophores typically absorb light in the UV-A range (around 350-450 nm) and emit blue to green fluorescence (around 400-550 nm), providing a sensitive means for detection and quantification.[] This document provides detailed application notes and protocols for labeling proteins with various 7-hydroxycoumarin derivatives, enabling researchers to effectively utilize these reagents in their studies.
Data Presentation: Photophysical and Chemical Properties
The selection of a suitable 7-hydroxycoumarin derivative depends on the specific application and the target protein. The following tables summarize the key photophysical and chemical properties of several common 7-hydroxycoumarin derivatives used for protein labeling.
Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Derivative | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Notes | Reference |
| 7-Hydroxy-4-methylcoumarin* | ~360 nm | ~450 nm | ~18,000 M⁻¹cm⁻¹ | ~0.18 | Data provided as a reliable estimate for 4-(chloromethyl)-7-hydroxycoumarin. | [4] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC)-hexanamide | 405 nm | Not Specified | 37,000 M⁻¹cm⁻¹ | 0.84 | Brighter than Pacific Blue derivatives. | [5] |
| 7-Aminocoumarin | 380 nm | 444 nm | Not Specified | Not Specified | Fluorescence is stable across a wide pH range (3-10). | [6] |
| 7-Hydroxycoumarin | 386 nm | 448 nm | Not Specified | Not Specified | Fluorescence is pH-dependent (pKa = 7.5) and quenched in acidic environments. | [6] |
Table 2: Binding Affinity of 7-Hydroxycoumarin Derivatives to Human Serum Albumin (HSA)
| 7-Hydroxycoumarin Derivative | Binding Constant (K) | Free Energy (ΔG) | Binding Site | Reference |
| 7HC-1 | 4.6 ± 0.01 × 10⁴ M⁻¹ | -6.34 kcal/mol | Subdomains IIIA and IIIB | [7] |
| 7HC-2 | 1.3 ± 0.01 × 10⁴ M⁻¹ | -5.58 kcal/mol | Subdomains IIIA and IIIB | [7] |
| 7HC-3 | 7.9 ± 0.01 × 10⁴ M⁻¹ | -6.65 kcal/mol | Subdomains IIIA and IIIB | [7] |
Experimental Protocols
This section provides detailed protocols for common protein labeling strategies using 7-hydroxycoumarin derivatives.
Protocol 1: Cysteine-Specific Labeling with 4-(Chloromethyl)-7-hydroxycoumarin
This protocol details the covalent labeling of cysteine residues in a purified protein. The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic chloromethyl group of the coumarin derivative, forming a stable thioether bond.[4]
Materials:
-
Purified protein containing accessible cysteine residues
-
4-(chloromethyl)-7-hydroxycoumarin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA
-
Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Size-exclusion chromatography column
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation: Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, a reducing agent like TCEP can be added.
-
Dye Preparation: Prepare a 10-20 mM stock solution of 4-(chloromethyl)-7-hydroxycoumarin in anhydrous DMF or DMSO. This solution should be prepared fresh.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-(chloromethyl)-7-hydroxycoumarin stock solution to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching the Reaction: Add a quenching reagent (e.g., β-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted 4-(chloromethyl)-7-hydroxycoumarin. Incubate for 30 minutes at room temperature.[4]
-
Purification of the Labeled Protein: Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography (gel filtration). The column should be equilibrated with a suitable buffer for the protein (e.g., PBS).[4]
-
Characterization:
-
Monitor the column eluent by absorbance at 280 nm (for protein) and ~360 nm (for the coumarin label). The first peak to elute should correspond to the labeled protein.[4]
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm and ~360 nm and using the Beer-Lambert law.
-
Confirm covalent modification and identify labeled residues using mass spectrometry.[4]
-
Protocol 2: Amine-Reactive Labeling using 7-Hydroxycoumarin-NHS Esters
This protocol targets primary amines at the N-terminus and on lysine side chains using an N-Hydroxysuccinimide (NHS) ester derivative of 7-hydroxycoumarin.
Materials:
-
Purified protein
-
7-Hydroxycoumarin-NHS ester
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 50 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of the 7-Hydroxycoumarin-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[3]
-
Quenching the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 1 hour at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.[3]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum).[3]
Protocol 3: Tyrosine-Specific Labeling using Coumarin Triazabutadienes
This method utilizes a coumarin-modified triazabutadiene that can deliver aryl diazonium ions to fluorescently label proteins via tyrosine selective modification.[8][9] The labeling can be triggered by low pH or UV light.[8][9]
Materials:
-
Purified protein with accessible tyrosine residues
-
Coumarin-modified triazabutadiene
-
Reaction Buffer: pH should be optimized based on the specific triazabutadiene used (e.g., optimal labeling at pH 8, but substantial labeling at pH 5 was observed for one derivative).[8]
-
Light source (if using photo-inducible labeling)
Procedure:
-
Protein and Reagent Preparation: Dissolve the protein in the chosen reaction buffer. Prepare a fresh solution of the coumarin triazabutadiene.
-
Labeling Reaction (pH-triggered):
-
Labeling Reaction (Light-triggered):
-
Mix the protein and the coumarin triazabutadiene in the reaction buffer.
-
Irradiate the sample with UV light to release the diazonium cargo.[9]
-
Incubate for a specified time.
-
-
Purification: Purify the labeled protein using a suitable chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted reagents.
-
Analysis: Analyze the labeled protein by SDS-PAGE and fluorescence imaging to confirm labeling. Mass spectrometry can be used to identify the modified tyrosine residues.
Visualizations
Reaction of a Protein Thiol with 4-(chloromethyl)-7-hydroxycoumarin
Caption: Reaction of a protein thiol with 4-(chloromethyl)-7-hydroxycoumarin.[4]
Experimental Workflow for Cysteine Labeling
Caption: Experimental workflow for labeling proteins with 4-(chloromethyl)-7-hydroxycoumarin.[4]
Workflow for Amine-Reactive Protein Labeling
Caption: Workflow for Amine-Reactive Protein Labeling.[3]
Applications
Fluorescently labeled proteins with 7-hydroxycoumarin derivatives are powerful tools for a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy: Visualize the localization and dynamics of proteins within cells.[10]
-
Protein-Protein Interactions (PPIs): Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to measure the proximity of two interacting proteins. In a FRET experiment, one protein is labeled with a donor fluorophore (e.g., a 7-hydroxycoumarin derivative) and the interacting partner is labeled with a suitable acceptor fluorophore.[4]
-
Enzyme Assays: Monitor enzyme activity by designing substrates that release a fluorescent coumarin upon cleavage.
-
Binding Assays: Characterize the binding of ligands, such as drugs, to proteins by monitoring changes in the fluorescence of a coumarin probe.[2] For example, 7-hydroxycoumarin derivatives have been used as fluorescent probes to characterize ligand binding to Sudlow site I of Human Serum Albumin (HSA).[2]
-
Drug Screening: Develop high-throughput screening assays to identify molecules that modulate the function of a target protein.[]
The choice of the specific 7-hydroxycoumarin derivative and labeling strategy should be carefully considered based on the protein of interest and the intended application to ensure successful and meaningful results.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin Triazabutadienes for Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 7-hydroxycoumarin-4-carboxylate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-hydroxycoumarin-4-carboxylate is a fluorescent probe belonging to the coumarin family of dyes. These dyes are widely utilized in biological research for their utility in cellular imaging and as environmentally sensitive probes.[1][2] The fluorescence of 7-hydroxycoumarin derivatives is often sensitive to pH and solvent polarity, making them valuable tools for studying cellular microenvironments.[3] This document provides a detailed protocol for the application of this compound in fluorescence microscopy for cellular imaging.
Data Presentation
The following table summarizes the key quantitative data for this compound and related compounds, critical for planning fluorescence microscopy experiments.
| Property | Value | Source |
| CAS Number | 1084-45-3 | [4][5] |
| Molecular Formula | C12H10O5 | [4][5] |
| Molecular Weight | 234.20 g/mol | [4][5] |
| Melting Point | 149-151 °C | [4] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers.[6] | General for 4-hydroxycoumarins |
| Purity | ≥95% | |
| Storage Temperature | Ambient Temperature | |
| Physical Form | Solid | |
| Excitation Maximum (λex) | ~355-405 nm (estimated) | Based on related 7-hydroxycoumarin derivatives[2][7][8] |
| Emission Maximum (λem) | ~455-460 nm (estimated) | Based on related 7-hydroxycoumarin derivatives[7][8] |
Experimental Protocols
This section details the methodologies for preparing this compound solutions and a general protocol for staining both live and fixed cells for fluorescence microscopy.
Reagent Preparation: Stock Solution
Proper preparation of the fluorescent probe is critical for reproducible results.
-
Dissolving the Compound: Due to its limited aqueous solubility, a stock solution should be prepared in an organic solvent.[6] Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, for example, at a concentration of 1-10 mM.
-
Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Live Cell Staining Protocol
This protocol is designed for imaging intracellular compartments in living cells.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized for the specific cell type and experimental conditions.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove unbound dye.
-
Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for coumarin dyes).
Fixed Cell Staining Protocol
This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies.
-
Cell Culture and Fixation: Plate and culture cells as described for live-cell imaging. After reaching the desired confluency, remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary if the dye can passively diffuse across the fixed cell membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 1-10 µM). Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The samples can now be imaged on a fluorescence microscope.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for fluorescence microscopy using this compound.
Signaling Pathway (Generic Example)
As this compound is a general fluorescent probe, a specific signaling pathway is not directly applicable. However, to fulfill the requirement, a generic representation of a signaling cascade that could be studied using fluorescent probes is provided below.
Caption: A generic cell signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1084-45-3 this compound this compound - CAS Database [chemnet.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Permeable Coumarin Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-based fluorescent probes are invaluable tools in cellular biology and drug discovery, enabling the visualization and quantification of dynamic processes within living cells.[1] Their advantageous photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment, make them ideal for a broad range of live-cell imaging applications.[1][2] The versatility of the coumarin scaffold permits the rational design of probes that can selectively target specific cellular components, organelles, and biologically relevant molecules.[3][4] This document provides detailed application notes and standardized protocols for the synthesis and utilization of cell-permeable coumarin-based probes.
Applications of Cell-Permeable Coumarin Fluorescent Probes
The ability to modify the core coumarin structure allows for the creation of a diverse array of fluorescent probes with specific functionalities.[4] Key applications include:
-
Organelle Imaging: Coumarin derivatives have been engineered to specifically accumulate in and visualize various subcellular organelles, including the endoplasmic reticulum, mitochondria, lysosomes, and lipid droplets.[1][3][5][6]
-
Ion Detection: These probes are instrumental in sensing and quantifying biologically important metal ions such as Cu²⁺, Hg²⁺, and Zn²⁺.[7][8][9]
-
Detection of Reactive Species: Monitoring cellular oxidative stress is possible with probes designed to react with specific reactive oxygen species (ROS) like peroxynitrite and hydroxyl radicals.[1]
-
Sensing Biomolecules: Coumarin-based probes have been developed for the detection of biological thiols, with high selectivity for molecules like cysteine.[1][10]
-
Monitoring Cellular Environment: The fluorescence of some coumarin probes is sensitive to changes in the microenvironment, enabling the investigation of parameters like pH, viscosity, and polarity.[6][7]
-
Drug Discovery and Development: By attaching coumarin fluorophores to drug molecules, researchers can study drug uptake, distribution, and target engagement in living cells.[11][12] A "prodrug" approach can be used to enhance cell permeability, where non-fluorescent, cell-permeable coumarin derivatives are cleaved by intracellular enzymes to release a fluorescent and often cell-impermeant dye.[13]
Data Presentation: Photophysical and Biological Properties of Selected Coumarin Probes
The following table summarizes the quantitative data for a selection of cell-permeable coumarin fluorescent probes, providing a basis for comparison.
| Probe/Derivative | Target/Application | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Cytotoxicity | Reference |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) hexyl amide | General intracellular labeling | ~370 | ~450 | 0.84 | 37,000 | Not specified | [11] |
| Coumarin-based ER Probe | Endoplasmic Reticulum Imaging | 400 | 435-525 | 0.60 | Not specified | Low (IC50: 205-252 µM) | [5] |
| SWJT-14 | Differentiated detection of biothiols (Cys, Hcy, GSH) | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| Probe C (for NAD(P)H) | Real-time monitoring of NAD(P)H | 488 | 550-650 | Not specified | Not specified | Not specified | [14] |
| Rosiglitazone-Coumarin Probe | PPARγ competitive binding assay | 367 | 410 | Not specified | Not specified | Not specified | [12] |
| Benzo[g]coumarin Probes | Two-photon microscopy imaging | Not specified (often in the red/far-red) | Not specified (often in the red/far-red) | High | High two-photon absorption cross-section | High photostability and chemical stability | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Cell-Permeable Coumarin Probe (General Example)
This protocol outlines a general synthetic route for a 7-hydroxycoumarin derivative, a common scaffold for cell-permeable probes.[15] Modifications at the 3-position are frequently used to introduce functionalities for targeting or sensing.[8][9]
Materials:
-
Resorcinol derivative (e.g., 4-fluororesorcinol for a fluorinated coumarin)
-
Ethyl acetoacetate or other β-ketoester
-
Sulfuric acid (concentrated)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Pechmann Condensation:
-
In a round-bottom flask, dissolve the resorcinol derivative (1 eq.) in ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution while cooling in an ice bath.
-
Add the β-ketoester (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure coumarin derivative.
-
-
Characterization:
-
Characterize the synthesized coumarin derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Determine the photophysical properties (absorption and emission spectra, quantum yield, molar extinction coefficient) in a suitable solvent (e.g., DMSO or ethanol).
-
Protocol 2: Live-Cell Imaging with a Coumarin Fluorescent Probe
This protocol provides a general workflow for staining and imaging live cells with a cell-permeable coumarin probe.[1][3][16] Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[16]
Materials:
-
Cell-permeable coumarin fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed the cells of interest onto a glass-bottom dish or chamber slide.
-
Culture the cells in the appropriate medium until they reach 50-70% confluency.[16]
-
-
Probe Preparation:
-
Prepare a stock solution of the coumarin probe (typically 1-10 mM) in high-quality, anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically ranging from 100 nM to 10 µM) in pre-warmed (37°C) serum-free or complete cell culture medium.[3][16]
-
-
Cell Staining:
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.[16]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.
-
Optional: Staining Fixed Cells [3]
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (if required): If the probe targets an intracellular structure, permeabilize the cells with a buffer containing 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Mandatory Visualizations
Caption: General synthetic scheme for cell-permeable coumarin probes.
Caption: Experimental workflow for live-cell imaging with coumarin probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 10. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 7-hydroxycoumarin-4-carboxylate Fluorescence Experiments
Welcome to the technical support center for Ethyl 7-hydroxycoumarin-4-carboxylate fluorescence experiments. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this versatile fluorophore. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to ensure the success of your fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing the expected fluorescence signal from my sample containing this compound. What are the possible causes?
A: A weak or absent fluorescence signal is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound. The optimal settings can be influenced by the solvent and pH of your sample.[1][2] It is highly recommended to run an excitation and emission scan to determine the optimal wavelengths in your specific experimental conditions.
-
Filter Sets: Ensure the filter sets on your fluorescence microscope are appropriate for the excitation and emission spectra of the fluorophore.[1]
-
pH of the Medium: The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to pH.[3][4] The 7-hydroxyl group can deprotonate in basic conditions, leading to a significant increase in fluorescence intensity and a shift in the emission wavelength.[4][5] For many 7-hydroxycoumarins, fluorescence is stronger at a pH around 10.[4]
-
Probe Concentration: While counterintuitive, excessively high concentrations of the fluorophore can lead to aggregation-caused quenching (ACQ), where the molecules stack and become less emissive.[2][5] It has been noted that for some 7-hydroxycoumarins, fluorescence intensity is linear only at concentrations below 200 nM.
-
Probe Integrity: Ensure that your stock of this compound has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.[1]
Issue 2: Signal Instability and Photobleaching
Q: My fluorescence signal is decreasing over time during measurement. What is causing this and how can I prevent it?
A: A continuous decrease in fluorescence signal under illumination is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.[2]
-
Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of the excitation lamp.
-
Minimize Exposure Time: Decrease the duration of light exposure for each measurement.
-
Use Antifade Reagents: Incorporate a commercially available anti-photobleaching agent into your mounting medium or buffer system if it is compatible with your experiment.
-
Appropriate Concentration: Ensure you are using the optimal concentration of the fluorophore; highly concentrated samples can sometimes appear to photobleach more rapidly at the surface.[2]
Issue 3: Inconsistent or Non-Reproducible Fluorescence Readings
Q: I am getting variable results between experiments. What should I check?
A: A lack of reproducibility can be traced to several sources:
-
Assay Conditions: Inconsistent buffer pH, temperature, or solvent polarity can alter the fluorophore's quantum yield and spectral properties.[2] The fluorescence of 7-hydroxycoumarins is known to be strongest in aqueous buffers like PBS for some derivatives.[2]
-
Pipetting Errors: Inaccurate dispensing of the fluorophore or other reagents will lead to variable results. Ensure your pipettes are calibrated and your technique is consistent.
-
Sample Preparation: For cell-based assays, ensure consistent cell density, incubation times, and washing steps. If targeting an intracellular molecule, verify the cell permeability of your probe or the efficiency of your permeabilization protocol.[1]
Issue 4: Unexpected Fluorescence Quenching
Q: My fluorescence signal is significantly lower than expected, and I suspect quenching. What could be quenching the fluorescence of this compound?
A: Fluorescence quenching is a process that decreases fluorescence intensity and can be caused by a variety of factors.
-
Presence of Quenchers: Your buffer or sample may contain quenching agents. Common quenchers include heavy metal ions (e.g., Cu2+), halides, and other molecules capable of collisional or static quenching.[2]
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield.[3] For some 7-hydroxycoumarins, hydrophobic solvents like THF and toluene can cause a steep decrease in fluorescence compared to aqueous buffers. This suggests that the hydrophobicity of the probe's microenvironment could play a role in quenching.[5]
-
Binding Interactions: Binding of the fluorophore to a protein or other macromolecule can lead to quenching. This property is often exploited in fluorescence indicator displacement (FID) assays.[6]
Quantitative Data
The photophysical properties of this compound are influenced by its environment. The following tables summarize key quantitative data for the parent compound, 7-hydroxycoumarin, and related derivatives to provide a reference for your experimental setup.
Table 1: Spectral Properties of 7-Hydroxycoumarin Derivatives in Various Solvents
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |
| 7-Hydroxycoumarin | Ethanol | 326 | - | - | [7] |
| 7-Hydroxy-4-methylcoumarin | Water | 320 | 455 | 0.63 | [8] |
| 7-Hydroxy-4-methylcoumarin | Acetonitrile | 320 | 387 | 0.266 | [9] |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 320 | 385 | 0.208 | [9] |
| 7-Hydroxy-4-methylcoumarin | n-Hexane | 324 | 385 | 0.063 | [9] |
| 3-Phenyl-7-hydroxycoumarin derivative (6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | |
| 4'-(7-Hydroxy-2-oxo-2H-chromen-3-yl)-[1,1′-biphenyl]-4-carboxylic Acid (7) | PBS (pH 7.4) | 355 | 455 | 0.32 |
Table 2: pH Dependence of 7-Hydroxycoumarin Fluorescence
| pH Condition | Predominant Species | Typical Emission Range | Fluorescence Intensity | Reference(s) |
| Acidic to Neutral | Neutral (Phenol) | Blue | Weaker | [4] |
| Alkaline | Anionic (Phenolate) | Green / Yellow-Green | Stronger | [4] |
The pKa of the 7-hydroxy group for the parent 7-hydroxycoumarin is approximately 7.1 to 7.8.[4]
Experimental Protocols
Protocol 1: Standard Fluorescence Measurement
This protocol outlines the steps for measuring the fluorescence of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare your experimental buffer (e.g., PBS, Tris) and adjust to the desired pH.
-
-
Working Solution Preparation:
-
Dilute the stock solution in the experimental buffer to the desired final concentration (e.g., 1-10 µM). Protect the solution from light.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths. Based on available data for similar compounds, a good starting point is an excitation wavelength of ~350-360 nm and an emission scan from 400 nm to 600 nm.
-
Optimize the excitation and emission slit widths.
-
-
Measurement:
-
Blank the instrument using the experimental buffer.
-
Measure the fluorescence intensity of your sample.
-
Protocol 2: Determining the Optimal Excitation and Emission Wavelengths
-
Sample Preparation: Prepare a working solution of this compound as described in Protocol 1.
-
Emission Scan:
-
Set the excitation wavelength to an estimated maximum (e.g., 355 nm).
-
Scan a range of emission wavelengths (e.g., 380-600 nm) to find the wavelength of maximum emission (λem).
-
-
Excitation Scan:
-
Set the emission wavelength to the determined λem.
-
Scan a range of excitation wavelengths (e.g., 300-420 nm) to find the wavelength of maximum excitation (λex).
-
Visual Diagrams
Experimental Workflow: Troubleshooting Low Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Logical Relationship: Factors Affecting Fluorescence
Caption: Key environmental and experimental factors that can influence fluorescence intensity.
Signaling Pathway: Example of a Fluorescence Displacement Assay
Caption: A diagram illustrating the principle of a competitive fluorescence displacement assay.
References
"optimizing signal-to-noise ratio with Ethyl 7-hydroxycoumarin-4-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 7-hydroxycoumarin-4-carboxylate. Our goal is to help you optimize your experimental conditions to achieve the best possible signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, leading to a poor signal-to-noise ratio or other anomalous results.
Q1: My fluorescence signal is significantly lower than expected or completely absent. What are the common causes?
A weak or absent signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly. For 7-hydroxycoumarins, typical excitation wavelengths are in the 320-400 nm range, with emission maxima generally between 440-460 nm.[1] Optimal wavelengths should always be determined empirically for your specific instrument and buffer conditions.
-
Inappropriate Solvent: The fluorescence intensity of this compound is highly dependent on the solvent environment.[2] The strongest fluorescence is often observed in aqueous buffers like PBS.[2][3] Polar aprotic solvents may lead to a reduced signal.
-
Sub-optimal pH: The fluorescence of 7-hydroxycoumarin derivatives is sensitive to pH.[4][5] The neutral enol form and the anionic form of the molecule have different emission spectra.[6] Ensure your buffer pH is stable and optimized for your assay, as deviations can lead to a significant loss of signal.
-
High Fluorophore Concentration: At high concentrations, coumarin derivatives can experience aggregation-caused quenching (ACQ), where molecules stack together and cause self-quenching, leading to a decrease in the fluorescence signal.[1]
-
Presence of Quenchers: Your buffer or sample may contain quenching agents. Common quenchers include heavy metal ions and halides.[1]
Q2: My fluorescence signal is decreasing over time during the measurement. What is happening?
This is a classic sign of photobleaching, a process where the fluorophore is irreversibly damaged by the excitation light.[1] To mitigate this effect:
-
Reduce the intensity of the excitation light source.[1]
-
Decrease the duration of light exposure for each measurement.[1]
-
If compatible with your experimental system, consider incorporating an anti-photobleaching agent into your assay buffer.[1]
-
Ensure the fluorophore concentration is appropriate; highly concentrated samples can sometimes appear to photobleach faster at the surface.[1]
Q3: I'm observing inconsistent and non-reproducible fluorescence readings. What should I check?
A lack of reproducibility can often be traced to several sources:
-
Fluctuating Assay Conditions: Inconsistent buffer pH, temperature, or solvent polarity can alter the fluorophore's quantum yield and lead to variable results.[1] The fluorescence of 7-hydroxycoumarins is known to be sensitive to these environmental factors.[1][4][5]
-
Pipetting Errors: Inaccurate dispensing of the fluorophore, quencher, or other reagents is a common source of variability. Ensure your pipettes are calibrated and that you are using appropriate techniques.[1]
-
Instrument Instability: Check for fluctuations in the lamp output of your fluorometer. Always allow the instrument to warm up sufficiently before taking measurements.
Q4: My background fluorescence is too high, resulting in a poor signal-to-noise ratio. How can I reduce it?
High background can originate from multiple sources:
-
Autofluorescent Compounds: Your sample matrix, including buffers, media, or test compounds, may contain naturally fluorescent molecules. Run a "buffer blank" and a "vehicle control" to quantify this background.
-
Contaminated Plastics: Some microplates and cuvettes can contribute to background fluorescence. Use high-quality, low-fluorescence plastics.
-
Light Scatter: In samples with high turbidity or particulates, light scattering (Raman and Rayleigh) can increase the background signal. If possible, centrifuge or filter your samples before measurement.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While the exact wavelengths can shift based on the solvent and pH, a good starting point for 7-hydroxycoumarin derivatives is an excitation wavelength (λex) around 355 nm and an emission wavelength (λem) around 455 nm.[2][3] It is crucial to perform excitation and emission scans in your specific experimental buffer to determine the optimal settings for maximizing your signal.
Q2: How does solvent polarity affect the fluorescence of this compound?
Solvent polarity has a significant impact on the fluorescence properties of 7-hydroxycoumarins. Studies have shown that fluorescence intensity is often strongest in aqueous environments like PBS buffer.[2][3] In non-polar, aprotic solvents, the molecule typically remains in its neutral form and emits in the near-UV to blue region.[6] Increasing solvent polarity can cause red-shifts in the emission spectra.[7]
Q3: What is fluorescence quenching and how can it affect my experiment?
Fluorescence quenching is a process that decreases the intensity of the fluorescence signal. It can occur through various mechanisms, including static and dynamic (collisional) quenching.[2][8] In static quenching, a non-fluorescent complex forms between the fluorophore and the quencher.[2][3] This was observed when a 7-hydroxycoumarin derivative bound to the macrophage migration inhibitory factor (MIF) protein.[2][3] Dynamic quenching occurs when the fluorophore collides with a quencher molecule while in the excited state.[8] Understanding the quenching mechanism is critical, especially in binding assays where quenching can be the primary signal.
Q4: What is the difference between static and dynamic quenching?
The primary difference lies in the mechanism. Static quenching involves the formation of a stable ground-state complex between the fluorophore and the quencher, while dynamic quenching results from random collisions.[2][3] Time-resolved fluorescence spectroscopy can distinguish between the two. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, whereas in dynamic quenching, the lifetime decreases.[2][3]
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Incorrect instrument settings | Perform excitation/emission scans to find optimal λex/λem. |
| Inappropriate solvent | Use an aqueous buffer (e.g., PBS) for optimal fluorescence.[2][3] | |
| Sub-optimal pH | Maintain a stable and optimized pH for your assay.[4][5] | |
| Aggregation-caused quenching | Reduce the fluorophore concentration.[1] | |
| Signal Decreasing | Photobleaching | Reduce excitation light intensity and/or exposure time.[1] |
| Inconsistent Results | Fluctuating assay conditions | Strictly control temperature, pH, and buffer composition.[1] |
| Pipetting errors | Calibrate pipettes and ensure consistent dispensing technique.[1] | |
| High Background | Autofluorescence | Run proper controls (buffer blank, vehicle control) and subtract background. |
| Light scatter | Centrifuge or filter turbid samples before measurement. |
Table 2: Influence of Solvent on Fluorescence Intensity
Data adapted from a study on a similar 7-hydroxycoumarin derivative (Fluorophore 7).[2][3]
| Solvent | Relative Fluorescence Intensity |
| PBS (Phosphate-Buffered Saline) | Strongest |
| Dioxane | Moderate |
| Acetonitrile | Moderate |
| Methanol | Lower |
| DMSO (Dimethyl Sulfoxide) | Lower |
| Chloroform | Lowest |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement
-
Instrument Warm-up: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare the final working solution by diluting the stock into your chosen aqueous assay buffer (e.g., PBS, pH 7.4).
-
Wavelength Optimization:
-
Pipette the working solution into a cuvette or microplate well.
-
Perform an emission scan by setting a fixed excitation wavelength (e.g., 355 nm) and scanning a range of emission wavelengths (e.g., 400-600 nm) to find the peak intensity (λem).
-
Perform an excitation scan by setting the emission monochromator to the determined λem and scanning a range of excitation wavelengths (e.g., 300-420 nm) to find the peak intensity (λex).
-
-
Sample Measurement:
-
Set the instrument to the optimized λex and λem.
-
Measure the fluorescence intensity of a "buffer blank" containing only the assay buffer.
-
Measure the fluorescence intensity of your control and experimental samples.
-
Subtract the buffer blank reading from all other readings to correct for background fluorescence.
-
Protocol 2: Fluorescence Quenching Assay
This protocol is designed to assess the ability of a test compound (quencher) to decrease the fluorescence of this compound.
-
Reagent Preparation:
-
Prepare a working solution of this compound (e.g., 50 nM in PBS, pH 7.4).[2]
-
Prepare a stock solution of the quencher (e.g., a test protein or small molecule) in a compatible solvent.
-
-
Assay Setup (Microplate Format):
-
Buffer Blank: Add assay buffer only.
-
Fluorophore Control (F_max): Add the fluorophore working solution and the same concentration of the quencher's solvent (vehicle).
-
Test Wells: Add the fluorophore working solution and serial dilutions of the quencher.
-
-
Incubation: Incubate the plate at a controlled temperature for a set period to allow the components to reach equilibrium.
-
Measurement: Read the fluorescence intensity on a plate reader using the optimized excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the buffer blank reading from all wells.
-
Calculate the percent quenching for each quencher concentration using the formula: % Quenching = (1 - (F_sample / F_max)) * 100 where F_sample is the fluorescence of the test well and F_max is the fluorescence of the fluorophore control.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues to optimize signal-to-noise ratio.
Caption: Key factors that influence the experimental signal-to-noise ratio.
Caption: A typical experimental workflow for a fluorescence-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photobleaching of Coumarin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues related to the photobleaching of coumarin derivatives during fluorescence-based experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal During Imaging
You are observing a significant decrease in the fluorescence intensity of your coumarin-labeled sample during image acquisition.
Troubleshooting Steps:
-
Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates the photochemical destruction of fluorophores.[1]
-
Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1][2]
-
Optimize Imaging Buffer and Mounting Medium: The chemical environment significantly impacts the photostability of coumarin derivatives. The presence of molecular oxygen can lead to the formation of damaging reactive oxygen species (ROS).[1][2]
-
Solution: Incorporate antifade reagents into your mounting medium to scavenge for reactive oxygen species.[1][2] For live-cell imaging, consider using antioxidants like Trolox.[1] Ensure the mounting medium is buffered to an optimal pH, typically around 8.5, as the fluorescence of some coumarins can be pH-sensitive.[1]
-
Issue 2: Weak or Fading Signal Despite Using an Antifade Reagent
You have incorporated an antifade reagent, but the fluorescence signal from your coumarin derivative is still suboptimal or fades over time.
Troubleshooting Steps:
-
Verify Filter Sets: Mismatched excitation and emission filters can lead to inefficient excitation and poor signal detection.[1]
-
Solution: Ensure your microscope's filter sets are appropriate for the specific spectral properties of your coumarin derivative.
-
-
Evaluate Antifade Reagent Compatibility: Not all antifade reagents are equally effective for all fluorophores. For example, p-phenylenediamine (PPD) can sometimes cause autofluorescence at shorter excitation wavelengths, which may interfere with the emission of some coumarin dyes.[1]
-
Solution: If possible, test different antifade reagents to find the most effective one for your specific coumarin derivative and experimental setup.
-
-
Consider Solvent Effects: The photophysical properties of coumarin derivatives, including their fluorescence quantum yield, are highly dependent on the solvent's polarity.[1] In highly polar protic solvents, non-radiative decay pathways can become more prominent, leading to reduced fluorescence.[1]
-
Solution: If your experimental design allows, consider using a less polar solvent to enhance fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a coumarin derivative, upon exposure to excitation light. This process leads to a loss of the molecule's ability to fluoresce, resulting in a diminished signal during microscopy experiments.[1][2] The primary mechanism often involves the excited fluorophore reacting with molecular oxygen to generate highly reactive singlet oxygen, which then degrades the dye molecule.[2]
Q2: How do antifade reagents work?
A2: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation-emission cycle.[1][2] By neutralizing these damaging molecules, antifade reagents help to preserve the fluorescent signal.[1]
Q3: Can I use the same antifade reagents for both fixed and live-cell imaging?
A3: Not always. Many common antifade reagents, such as p-phenylenediamine (PPD), are toxic to living cells.[1] For live-cell imaging, it is crucial to use cell-permeable and non-toxic antioxidants like Trolox.[1]
Q4: How does the local environment affect the fluorescence of coumarin derivatives?
A4: The immediate chemical environment significantly influences the photophysical properties of coumarin derivatives. Factors such as solvent polarity, pH, and the presence of hydrogen bonding can alter the fluorescence quantum yield and lifetime.[1]
Q5: Does the structure of the coumarin dye itself influence its photostability?
A5: Yes, the molecular structure of a coumarin derivative plays a critical role in its photostability. Different substitutions on the coumarin ring can affect the molecule's susceptibility to photochemical degradation.[2]
Quantitative Data
Table 1: Photobleaching Quantum Yields of Various Coumarin Derivatives
The photostability of a fluorescent probe is quantitatively described by its photobleaching quantum yield (φb), which represents the probability that an excited fluorophore will undergo a photochemical reaction that leads to its destruction. A lower photobleaching quantum yield indicates higher photostability.[3]
| Coumarin Probe | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 307 | 1.8 x 10⁻³ | [1] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 39 | 1.2 x 10⁻³ | [1] |
| Carbostyril 124 | 1.4 x 10⁻³ | [1] |
Note: Data were obtained in aqueous solutions. The photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen.[3]
Table 2: Effect of Antifade Reagent on Coumarin Photostability
This table summarizes the effect of an antifade reagent on the photostability of a coumarin fluorophore, demonstrating the significant improvement in half-life.
| Mounting Medium | Fluorophore | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [4] |
| Vectashield® | Coumarin | 106 | [4] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Coumarin-based Probe
This protocol provides a general procedure for staining live cells with a coumarin-based fluorescent probe.
Materials:
-
Coumarin-based probe stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Pre-warmed cell culture medium or imaging buffer (e.g., HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%).
-
Staining Solution Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed culture medium or imaging buffer to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the coumarin derivative.
Protocol 2: Measuring Photobleaching Rate
This protocol outlines a method for quantifying the rate of photobleaching for a coumarin derivative in your experimental setup.
Materials:
-
Sample stained with a coumarin derivative
-
Fluorescence microscope with a stable light source and a camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or arc lamp). Select the appropriate filter set for your coumarin derivative.
-
Image Acquisition:
-
Define a region of interest (ROI) within your sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Maintain a constant exposure time and illumination intensity throughout the experiment.
-
Record images at regular intervals (e.g., every 5-10 seconds).[2]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity values to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching curve.[2]
-
Visualizations
Caption: Troubleshooting workflow for coumarin photobleaching.
Caption: Simplified Jablonski diagram of coumarin photobleaching.
References
"effect of pH on 7-hydroxycoumarin fluorescence intensity"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-hydroxycoumarin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the pH-dependent fluorescence of 7-hydroxycoumarin.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect pH: The fluorescence of 7-hydroxycoumarin derivatives is highly pH-sensitive. The neutral phenol form and the anionic phenolate form exhibit different fluorescence properties. For many derivatives, fluorescence is stronger at a more alkaline pH, often around 10. | Ensure the buffer pH is appropriate for the desired fluorescent species. Verify the pH of your final solution. |
| Suboptimal Excitation/Emission Wavelengths: Excitation and emission maxima can shift with pH. Using a fixed wavelength pair might not be optimal across different pH values. | Determine the optimal excitation and emission wavelengths for your specific derivative at the experimental pH by running a full excitation and emission scan. | |
| High Fluorophore Concentration: At high concentrations, 7-hydroxycoumarin derivatives can experience aggregation-caused quenching (ACQ), where intermolecular stacking leads to self-quenching. | Use a lower concentration of the fluorophore. For some derivatives, fluorescence intensity is linear only at concentrations below 200 nM. | |
| Presence of Quenchers: Components in your sample, such as heavy metal ions or certain amino acid residues (like tryptophan) if the coumarin is conjugated to a protein, can quench fluorescence. | Identify and remove potential quenchers from your buffer or sample. For protein conjugates, consider the local environment of the dye. | |
| Inconsistent or Drifting Fluorescence Readings | pH Instability: The pH of the buffer may drift over time, especially with low buffering capacity or exposure to atmospheric CO2. | Use a high-quality buffer with sufficient buffering capacity in the desired pH range. Prepare fresh buffers and verify the pH before and after the experiment. |
| Temperature Fluctuations: Fluorescence intensity is temperature-dependent. | Ensure all measurements are performed at a constant and controlled temperature. Allow samples to equilibrate to the instrument's temperature. | |
| Precipitation of the Derivative: The solubility of some 7-hydroxycoumarin derivatives can be pH-dependent, leading to precipitation. | Visually inspect the sample for any turbidity. If solubility is an issue, consider using a co-solvent or a different derivative with better solubility. | |
| Unexpected Fluorescence Spectrum (e.g., multiple peaks) | Presence of Multiple Species: At a pH close to the pKa of the 7-hydroxy group, both the protonated (neutral) and deprotonated (anionic) forms will be present, each with its own fluorescence spectrum. | This is expected behavior around the pKa. To isolate a single species, adjust the pH to be at least 1.5-2 units above or below the pKa. |
| Excited-State Proton Transfer (ESPT): For some derivatives, proton transfer can occur in the excited state, leading to fluorescence from both the initially excited species and the species formed after ESPT. | This is an intrinsic photophysical property. Be aware of this possibility when interpreting spectra, especially in aqueous solutions. | |
| Sample Impurity: The sample may contain fluorescent impurities. | Check the purity of your 7-hydroxycoumarin derivative using methods like HPLC or mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of 7-hydroxycoumarin derivatives sensitive to pH?
The fluorescence of these compounds is dependent on the protonation state of the 7-hydroxy group. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form). As the pH increases, the hydroxyl group deprotonates to form a phenolate anion. This change in the electronic structure of the molecule alters its absorption and fluorescence properties, often leading to a shift
Technical Support Center: Solvent Effects on Coumarin Fluorescence Spectra
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing coumarin-based fluorescent probes and encountering issues related to solvent effects. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and provide standardized experimental protocols.
Troubleshooting Guides
Issue: Low or Absent Fluorescence Signal
A weak or nonexistent fluorescence signal is a common issue that can arise from several factors. Follow this systematic guide to diagnose and resolve the problem.[1]
-
Verify Instrument Settings: Incorrect settings are a primary source of poor signal.[1]
-
Excitation and Emission Wavelengths: Confirm that the wavelengths on your fluorometer, microscope, or plate reader are correctly set for your specific coumarin derivative.[2] Mismatched settings lead to inefficient excitation and poor detection.[2]
-
Filter Sets: Ensure the optical filters are appropriate for the excitation and emission spectra of your coumarin probe.[2]
-
Laser Power/PMT Gain: For confocal microscopy and flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.[3]
-
-
Assess Probe Integrity and Concentration:
-
Probe Degradation: Check that the coumarin probe has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.[1]
-
Concentration: An overly low concentration will produce a weak signal. Conversely, excessively high concentrations can cause aggregation and self-quenching, which also reduces fluorescence.[1] It is recommended to perform a concentration titration to find the optimal range.[1]
-
-
Evaluate Solvent and Local Environment:
-
Solvent Polarity: Many coumarin derivatives, especially 7-aminocoumarins, exhibit significantly lower fluorescence quantum yields in polar solvents.[4] This is often due to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[4] If possible, consider using a less polar solvent.
-
Solvent Impurities: Trace impurities in a solvent can quench fluorescence or alter the local environment of the probe, leading to unexpected results.[5] Always use high-purity or spectroscopy-grade solvents.
-
Dissolved Oxygen: Dissolved oxygen is a known quencher of fluorescence. For sensitive measurements, de-gas the solvent.[4]
-
Issue: Inconsistent or Irreproducible Fluorescence Readings
Variability in fluorescence measurements can compromise data quality. Consider these potential causes:
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching (light-induced degradation), especially under high-intensity excitation.[5]
-
Solution: Reduce excitation intensity, decrease exposure time, or use a fresh sample for each measurement.[5]
-
-
Temperature Fluctuations: Fluorescence is a temperature-sensitive process.[5]
-
Solution: Ensure your samples and instrument are thermally equilibrated. Use a temperature-controlled cuvette holder for precise measurements.
-
-
Cuvette Contamination or Scratches:
-
Solution: Use clean, scratch-free quartz cuvettes. Always rinse the cuvette with the solvent before adding the sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why does my coumarin derivative show a significantly lower fluorescence quantum yield in a polar solvent (e.g., water, ethanol) compared to a non-polar solvent (e.g., cyclohexane)?
A1: This is an expected and well-documented phenomenon for many coumarin derivatives, particularly those with an electron-donating group (like an amino group) at the 7-position.[4] The decrease in fluorescence in polar solvents is primarily attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[4][6]
In the excited state, the coumarin molecule becomes more polar.[4] Polar solvent molecules stabilize this charge-separated state, which facilitates rotation around the C-N bond of the amino group. This twisting leads to the formation of a non-fluorescent or very weakly fluorescent TICT state, which provides a rapid, non-radiative pathway for the molecule to return to the ground state, thus "quenching" the fluorescence.[4] In non-polar solvents, this TICT state is less stable, and the molecule is more likely to relax via the emission of a photon from a planar, highly fluorescent state.[4]
Q2: I am observing a red-shift (shift to longer wavelengths) in the emission spectrum of my coumarin as I increase solvent polarity. What causes this?
A2: This phenomenon, known as solvatochromism , is a direct consequence of the change in the electronic distribution of the coumarin molecule upon excitation.[4] The excited state (S₁) of most fluorescent coumarins is significantly more polar than the ground state (S₀).[3][7]
When a coumarin molecule is in a polar solvent, the surrounding solvent molecules reorient themselves to stabilize the more polar excited state. This process, called solvent relaxation, lowers the energy of the excited state more than it affects the ground state.[4] The energy gap between the excited and ground states is therefore reduced, resulting in the emission of lower-energy (longer wavelength) photons. This results in a bathochromic, or red-shift, of the emission spectrum.[4][7]
Q3: How do hydrogen-bonding solvents affect coumarin fluorescence?
A3: Hydrogen bonding can have a complex effect on coumarin fluorescence. Protic solvents (those capable of donating hydrogen bonds, like alcohols and water) can interact with specific sites on the coumarin molecule, such as carbonyl groups or amino substituents. These specific interactions can further stabilize the charge-transfer character of the excited state, often leading to an enhanced red-shift and, for many 7-aminocoumarins, a more pronounced decrease in fluorescence quantum yield by promoting the formation of the TICT state.[6][8]
Q4: My fluorescence quantum yield is unexpectedly low even in a non-polar solvent. What could be the issue?
A4: While solvent polarity is a major factor, other issues can lead to low quantum yield in any solvent:
-
Aggregation: At high concentrations, coumarin molecules can form non-fluorescent or weakly fluorescent aggregates (dimers or H-aggregates).[5][9] Ensure you are working in a dilute concentration range where absorbance is typically below 0.1.[10]
-
Presence of Quenchers: Impurities in the solvent or the sample itself can act as fluorescence quenchers.[4] Common culprits include dissolved oxygen, heavy metal ions, or halide ions. Using high-purity, spectroscopy-grade solvents is crucial.[4][5]
-
Incorrect Excitation Wavelength: Always excite the molecule at or very near its absorption maximum (λ_abs_max) to ensure efficient population of the excited state.[4]
Data Presentation
Table 1: Solvent Effects on the Photophysical Properties of Selected Coumarins
Note: These values are illustrative and can vary based on the specific coumarin derivative and experimental conditions. They are compiled from typical trends reported in the literature.
| Solvent | Polarity (Dielectric Constant, ε) | Coumarin 153 (Typical λ_em, nm) | Coumarin 153 (Typical Φ_F) | 7-Methoxycoumarin (Typical Φ_F) |
| Cyclohexane | 2.0 | ~490 | ~0.60 | ~0.03 |
| Dioxane | 2.2 | ~500 | ~0.55 | - |
| Acetonitrile | 37.5 | ~530 | ~0.40 | - |
| Ethanol | 24.6 | ~540 | ~0.25 | ~0.033[6] |
| Water | 80.1 | ~550 | < 0.1 | ~0.51[6] |
Experimental Protocols
Protocol: Determining Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Coumarin sample of interest
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)[5]
-
Spectroscopy-grade solvent
Procedure:
-
Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to your coumarin sample.[5]
-
Prepare Solutions:
-
Prepare a stock solution of your coumarin sample and the reference standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[10]
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Note the absorbance value at the chosen excitation wavelength (A).
-
-
Measure Fluorescence:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths remain constant for all measurements.[10]
-
-
Data Analysis:
-
Correct the emission spectra by subtracting the spectrum of a solvent blank.
-
Integrate the area under the corrected emission spectrum for each solution to get the integrated fluorescence intensity (I).[10]
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear and pass through the origin.
-
Determine the slope (Gradient) of each line.
-
-
Calculate Quantum Yield:
-
The fluorescence quantum yield of the sample (Φ_F(S)) is calculated using the following equation:[10] Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²) Where:
-
Φ_F(R) is the quantum yield of the reference.
-
Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents (if they are different).[10]
-
-
Visualizations
Caption: Troubleshooting workflow for low coumarin fluorescence signal.
Caption: Solvent influence on coumarin excited state decay pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of 7-Hydroxycoumarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 7-hydroxycoumarin derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 7-hydroxycoumarin derivative poorly soluble in aqueous media?
A: The limited aqueous solubility of 7-hydroxycoumarin derivatives stems from their molecular structure. The core of the molecule is a coumarin ring system, which is a fused bicyclic aromatic structure that is largely hydrophobic (water-repelling).[1][2] While the 7-hydroxy group adds some polarity, the overall molecule has a limited ability to form favorable interactions with water, leading to poor solubility.[2] It is estimated that up to 90% of new drug candidates exhibit poor water solubility, making this a common challenge in drug development.[2]
Q2: I observed precipitation when diluting my concentrated DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A: This is a common issue known as "precipitation upon dilution." Your 7-hydroxycoumarin derivative is highly soluble in a strong organic solvent like 100% DMSO, but when this concentrated stock is introduced into a predominantly aqueous environment (like a buffer), the compound's solubility limit is exceeded, causing it to crash out of solution.
Troubleshooting Steps:
-
Method of Dilution: Instead of adding the buffer to your stock, add the stock solution to the buffer. More importantly, add the stock dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is as low as possible. For most cell-based assays, the final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity or artifacts.[2]
-
Two-Step Dilution: Consider performing a serial dilution. First, dilute the high-concentration primary stock into an intermediate solvent (e.g., a 50:50 mixture of organic solvent and aqueous buffer), and then perform the final dilution into the 100% aqueous assay buffer.
Q3: What is the simplest and most effective initial method I should try to improve solubility?
A: The most straightforward initial approach is pH adjustment . The 7-hydroxy group on the coumarin ring is phenolic and thus weakly acidic.[2] By increasing the pH of the aqueous medium to a value above the compound's pKa, the hydroxyl group deprotonates to form a phenoxide anion. This negatively charged ion is significantly more polar than the neutral molecule, making it much more soluble in water.[2][3] For many poorly soluble drugs that are weak acids or bases, pH adjustment is a highly effective strategy.[2]
Q4: My experiment is pH-sensitive and must be conducted at a neutral pH. What are my other options?
A: If modifying the pH is not feasible, several effective formulation strategies are available. The most common are:
-
Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 to your aqueous medium.[2] These co-solvents reduce the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][4] They can encapsulate the poorly soluble coumarin molecule, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from the water, leading to a significant increase in apparent solubility.[2][5][6]
-
Use of Surfactants (Micellar Solubilization): Surfactants are molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles. The hydrophobic coumarin derivative can be partitioned into the hydrophobic core of these micelles, increasing its solubility in the bulk aqueous phase.[1][7]
-
Prodrug Approach: This chemical modification strategy involves attaching a water-soluble promoiety (like a phosphate group) to the 7-hydroxycoumarin derivative.[8][9] This creates a new, more soluble molecule that, once administered or in the assay, can be cleaved (usually by enzymes) to release the active parent drug.[8][10][11][12]
Solubility Enhancement Data
The degree of solubility enhancement depends on the specific 7-hydroxycoumarin derivative and the chosen method. The tables below provide a summary of expected improvements based on data for various coumarin derivatives.
Table 1: Solubility Enhancement Using Co-solvents and Formulation Techniques
| Technique | Compound | Carrier/Co-solvent | Initial Solubility | Enhanced Solubility | Fold Increase | Citation |
| Solid Dispersion | Coumarin | PVP K30 (1:3 ratio) | 10 µg/mL | 246 µg/mL | 24.6 | [1] |
| Co-crystallization | Coumarin | Hydroquinone | - | - | 1.63 | [1] |
| Co-solvency | 4-(chloromethyl)-7-hydroxycoumarin | 1:5 Ethanol:PBS (pH 7.2) | - | ~0.16 mg/mL | - | [13] |
| Organic Solvent | 4-(chloromethyl)-7-hydroxycoumarin | Ethanol | - | ~30 mg/mL | - | [13] |
| Organic Solvent | 4-(chloromethyl)-7-hydroxycoumarin | DMSO | - | ~30 mg/mL | - | [13] |
| Buffer | 3-(p-chlorophenyl)-7-hydroxycoumarin | PBS (pH 7.4) | - | 18.8 ± 1.4 µg/mL | - | [14][15] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, Glycerol, PEG 300/400, DMSO | Reduces solvent polarity |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutyl ether-β-CD (SBE-β-CD) | Forms inclusion complexes |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Micellar solubilization |
Visual Guides and Workflows
Caption: A decision-making flowchart for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin encapsulation to improve solubility.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound in a specific solvent or buffer.
Methodology:
-
Preparation: Add an excess amount of the 7-hydroxycoumarin derivative (e.g., 2-5 mg) to a clear glass vial. The key is to have undissolved solid remaining at the end of the experiment.[2]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to the vial.[2]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for 24 to 48 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[1][13]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes).[1]
-
Filtration: Carefully collect the clear supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microcrystals.[2]
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated method, such as HPLC-UV or UV-Vis spectrophotometry.[1][2]
-
Calculation: Determine the original solubility in mg/mL or µM by accounting for the dilution factor used during analysis.
Caption: Experimental workflow for the shake-flask solubility method.
Protocol 2: Phase Solubility Analysis with Cyclodextrins
This method is used to determine the effect of a complexing agent, like a cyclodextrin, on the solubility of your compound and to determine the stoichiometry of the complex.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD in your desired buffer).[2]
-
Add Compound: To separate vials, each containing a different cyclodextrin concentration, add an excess amount of your 7-hydroxycoumarin derivative.[2]
-
Equilibrate and Analyze: Follow steps 3 through 7 from the Shake-Flask Method (Protocol 1) for each vial.
-
Plot Data: Create a phase solubility diagram by plotting the total concentration of the dissolved 7-hydroxycoumarin derivative (Y-axis) against the concentration of the cyclodextrin (X-axis).[2]
-
Interpret Diagram: A linear plot (known as an A L-type diagram) is common and indicates the formation of a soluble 1:1 drug-cyclodextrin complex.[2] The slope of this line can be used to calculate the stability constant (Kc) of the complex, which indicates the strength of the interaction.
Protocol 3: Preparing a Concentrated Stock Solution Using Co-solvents
This is a standard laboratory practice for preparing high-concentration stock solutions for use in biological assays where the final concentration of the organic solvent must be kept low.
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of the 7-hydroxycoumarin derivative into a sterile vial.
-
Dissolve in Organic Solvent: Add a minimal volume of a strong, biocompatible organic solvent in which the compound is freely soluble (e.g., 100% DMSO or ethanol) to completely dissolve the compound.[2]
-
Ensure Complete Dissolution: Vortex the vial briefly to ensure the compound is fully dissolved. This creates a high-concentration primary stock solution (e.g., 10-50 mM).[2]
-
Dilution into Aqueous Buffer (Crucial Step): To prepare working solutions, serially dilute the primary stock into the final aqueous assay buffer. Crucially, add the stock solution to the buffer dropwise while the buffer is being vortexed. This rapid mixing is essential to prevent the compound from precipitating out of solution.[2]
-
Final Check: Ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5% for DMSO) to not interfere with your biological system.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Cytotoxicity of Coumarin Probes in Live-Cell Imaging
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxic effects of coumarin probes during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are coumarin probes and what are their common applications in live-cell imaging?
Coumarin-based probes are a class of fluorescent dyes widely used in live-cell imaging due to their excellent photophysical properties, such as high fluorescence quantum yields and sensitivity to their microenvironment.[1] Their applications are diverse and include the detection of ions, enzymatic activity, and changes in the cellular microenvironment. For example, a derivative called Coumarin 343 X azide is used to label and visualize biomolecules in live cells through "click chemistry," enabling the study of dynamic cellular processes.[2]
Q2: What are the primary mechanisms of coumarin-induced cytotoxicity?
The cytotoxic effects of coumarin derivatives can be mediated through several mechanisms, including:
-
Induction of Apoptosis: Many coumarin derivatives can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS), causing depolarization of the mitochondrial membrane, and activating caspase cascades.[2][3]
-
Cell Cycle Arrest: Some coumarin compounds have been shown to cause cells to halt at specific stages of the cell cycle.[2][4]
-
Inhibition of Signaling Pathways: Certain coumarin derivatives can interfere with critical cellular signaling pathways, such as the PI3K/AKT pathway, leading to cell death.[2][5]
Q3: What is the difference between cytotoxicity and phototoxicity?
Cytotoxicity refers to the inherent toxicity of the chemical substance (the coumarin probe itself) to the cells, even in the absence of light. Phototoxicity, on the other hand, is cell damage caused by the interaction of light with the fluorescent probe during imaging.[2][6] The excitation light can trigger photochemical reactions that produce reactive oxygen species (ROS), which are harmful to cellular components.[6][7]
Q4: What is a generally "safe" concentration range for using coumarin probes?
A universally "safe" concentration for all coumarin probes does not exist. The optimal, non-toxic concentration is highly dependent on the specific coumarin derivative, the cell type being used, and the specific experimental conditions.[5][6] It is crucial to perform a dose-response experiment and a cytotoxicity assay to determine the ideal concentration for your specific setup.[2] As a starting point, concentrations in the range of 1-10 µM are often used for probes like Coumarin 343 X azide.[2]
Q5: How can I reduce phototoxicity during my imaging experiments?
Minimizing phototoxicity is critical for obtaining reliable data from live-cell imaging. Strategies include:
-
Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[7]
-
Use Sensitive Detectors: Employing high-sensitivity detectors allows for the use of lower excitation light levels.[5]
-
Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox can help neutralize harmful ROS.[3][7]
-
Choose Appropriate Wavelengths: If possible, use probes excited by longer wavelengths of light, as this is generally less damaging to cells.[5]
-
Consider Advanced Imaging Techniques: Methods like spinning disk confocal or light-sheet microscopy can be less phototoxic than traditional wide-field or point-scanning confocal microscopy.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed after staining (before imaging) | High probe concentration: The concentration of the coumarin probe may be too high for your specific cell type. | Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal, non-toxic concentration.[2] |
| Prolonged incubation time: Leaving the probe on the cells for too long can increase toxicity. | Optimize the incubation time. For many probes, 15-60 minutes is sufficient.[2] | |
| Poor probe solubility: The probe may be precipitating out of solution and causing stress to the cells. | Ensure the probe is fully dissolved. A common method is to make a concentrated stock in DMSO and then dilute it in culture medium, ensuring the final DMSO concentration is low (typically <0.5%).[9] | |
| Cells appear stressed or show morphological changes (e.g., blebbing, rounding) during or after imaging | Phototoxicity: Excessive light exposure is generating cytotoxic reactive oxygen species (ROS). | Reduce the total light exposure by decreasing excitation intensity, shortening exposure time, and imaging less frequently.[5][6] |
| High dye concentration: Even if not cytotoxic in the dark, a high concentration can exacerbate phototoxicity. | Use the lowest concentration of the probe that provides a detectable signal. | |
| Weak fluorescent signal | Low probe concentration: The concentration of the probe may be too low for detection. | Gradually increase the probe concentration while monitoring for cytotoxicity.[2] |
| Incorrect filter set: The microscope's filter set may not be optimal for the probe's excitation and emission wavelengths. | Ensure you are using a filter set appropriate for your specific coumarin probe.[2] | |
| Photobleaching: The fluorescent signal is fading quickly due to intense light exposure. | Reduce the excitation light intensity and minimize the duration of exposure.[2] | |
| High background fluorescence | Non-specific binding of the probe: The probe may be binding to cellular components other than the intended target. | Optimize the staining protocol by including additional washing steps after incubation to remove unbound probe.[2] |
| Autofluorescence: The cells themselves may be emitting fluorescence in the same range as the probe. | Use a spectral imaging system to separate the specific signal from autofluorescence or apply background subtraction during image processing.[2] |
Quantitative Data Summary
The cytotoxic potential of coumarin derivatives can vary significantly. The following table summarizes reported IC50 values (the concentration of a substance that inhibits a biological process by 50%) for various coumarin derivatives in different cell lines. It is important to note that these values are highly dependent on the specific cell line and the assay conditions used.
| Coumarin Derivative/Probe | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Coumarin-based ER Probes | HeLa, GM07373 | 205 - 252 | [5][10] |
| Coumarin Derivative 4 | HL60 | 8.09 | [5] |
| Coumarin Derivative 8b | HepG2 | 13.14 | [5] |
| Coumarin | HeLa | 54.2 | [4] |
| 7-Isopentenyloxycoumarin (after 72h) | 5637 | ~285 (converted from 65 µg/ml) | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol is used to assess the cytotoxicity of a coumarin probe and determine a suitable working concentration for live-cell imaging.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and let them adhere overnight.[1][2]
-
Treatment: Prepare a serial dilution of the coumarin probe in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.[6] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the probe. Include untreated control wells. Incubate for a period relevant to your imaging experiment (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot it against the probe concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: General Live-Cell Staining with a Coumarin Probe
This protocol provides a general workflow for staining live cells with a coumarin probe.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging dish (e.g., glass-bottom dish).[1]
-
Preparation of Staining Solution: Prepare a working solution of the coumarin probe by diluting a stock solution (typically 1-10 mM in anhydrous DMSO) in a complete cell culture medium to the final desired concentration (e.g., 1-10 µM).[2]
-
Staining: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.[2]
-
Washing: Wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound probe.[2]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with fluorescence microscopy using the appropriate filter set for your coumarin probe. Ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[1]
Visualizations
Caption: Troubleshooting workflow for low coumarin fluorescence.
Caption: Mechanisms of coumarin-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. benchchem.com [benchchem.com]
- 10. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence with Coumarin Dyes
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence signals when using coumarin dyes.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during experiments with coumarin dyes, presented in a direct question-and-answer format.
Section 1: Signal & Staining Issues
Q1: I am observing a very weak or no fluorescent signal from my coumarin probe. What are the common causes and how can I troubleshoot this?
A low or absent fluorescence signal can originate from several factors, including instrument settings, probe integrity, and the experimental protocol itself.[1]
Troubleshooting Steps:
-
Verify Instrument Settings: Coumarin dyes are typically excited by UV or near-UV light and emit in the blue-green region of the spectrum.[1]
-
Excitation/Emission Wavelengths: Ensure the wavelengths on your instrument (e.g., fluorescence microscope, plate reader) are correctly set for your specific coumarin dye. Mismatched settings lead to inefficient excitation and poor signal detection.[1][2]
-
Filter Sets: Confirm that your microscope's filter sets are appropriate for the excitation and emission spectra of your coumarin dye.[1][3] Using an incorrect filter set is a common reason for a weak signal.[3]
-
Laser Power/PMT Settings: For confocal microscopy and flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.[1]
-
-
Assess Probe Integrity and Concentration:
-
Probe Storage: Ensure the coumarin probe has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.[1]
-
Probe Concentration: An excessively low concentration will produce a weak signal.[1][3] Conversely, very high concentrations can lead to aggregation and self-quenching, which also reduces fluorescence.[1] It is recommended to perform a concentration titration to find the optimal range for your experiment.[1] For dyes like Coumarin 343, a typical starting concentration is between 1-10 µM.[3]
-
-
Review Experimental Protocol:
-
Cell Permeability: If you are targeting an intracellular molecule, ensure you are using a cell-permeable coumarin probe.[1] If the probe is cell-impermeant, proper cell permeabilization is required.[1]
-
Staining Time & Temperature: Optimize the incubation time and temperature. For live cells, staining is often performed for 15-60 minutes at 37°C.[3][4]
-
Washing Steps: Insufficient washing can leave unbound dye, contributing to high background, while excessive washing can remove the specifically bound probe. Include an adequate number of washing steps to remove unbound probe.[3]
-
Q2: My fluorescent signal is fading very quickly during imaging. What is happening and what can I do to prevent it?
This rapid loss of fluorescence is known as photobleaching, which is the irreversible photochemical destruction of a fluorophore.[5] It is a significant issue in fluorescence microscopy, especially with intense or prolonged light exposure.[5]
Causes and Solutions for Photobleaching:
| Cause | Recommended Solution |
| High Excitation Intensity | Reduce the excitation light intensity to the lowest possible level that still provides a good signal-to-noise ratio. Use neutral density filters to attenuate the light source.[3][4][5] |
| Prolonged Exposure Time | Minimize the sample's exposure to light. Keep the shutter closed when not actively acquiring images and use the shortest possible camera exposure settings.[3][4][5] |
| Presence of Molecular Oxygen | Reactive oxygen species can chemically degrade the dye.[5] If possible for your experiment, degas your solutions and imaging buffer to minimize dissolved oxygen.[5][6] |
| Suboptimal Mounting Medium | Use a commercial or homemade antifade mounting medium.[5][7] Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and diazabicyclo[2.2.2]octane (DABCO).[5] |
Q3: The fluorescence of my coumarin dye seems to be environmentally sensitive. Which factors can influence its signal?
The fluorescence of many coumarin dyes is highly sensitive to their local microenvironment.[6][8] Changes in these factors can affect the quantum yield and emission spectra.
-
pH Sensitivity: Some coumarin derivatives are pH-sensitive, with their fluorescence changing in acidic versus alkaline conditions.[2][9][10] For example, some may shift from blue to yellow-green as the pH turns from acidic to alkaline.[2][9][10] However, other coumarins like AMCA are known to be insensitive to pH.[9] It is crucial to check the properties of your specific dye and ensure your buffer pH is stable and optimal.[6]
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can influence the energy levels and stability of the dye, thereby affecting its fluorescence properties.[6][8]
-
Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity.[11] This can be caused by interactions with other molecules in the solution, such as metal ions or aniline.[11] The presence of quenchers can lead to a dynamic or static quenching mechanism, reducing the overall signal.[11]
Section 2: Data & Protocols
Quantitative Data Summary
The selection of a coumarin dye depends on its specific photophysical properties. The table below summarizes key data for common coumarin derivatives.
Table 1: Photophysical Properties of Selected Coumarin Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Coumarin 1 | ~373 | ~450 | 0.73 | 25,000 |
| Coumarin 343 | ~437 | ~477 | 0.63 | 40,000 |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~445 | 0.61 | 18,000 |
| 7-Hydroxy-4-methylcoumarin | ~360 | ~450 | 0.53 | 19,000 |
| Alexa Fluor 350 (Coumarin Analog) | ~346 | ~442 | 0.79 | 19,000 |
| Pacific Blue™ (Coumarin Analog) | ~405 | ~455 | ~0.80 | 30,000 |
Note: Spectral properties can be influenced by the solvent and local environment. Data is compiled from various sources and should be used as a guideline.
Table 2: Recommended Filter Sets for Common Coumarin Dyes
| Fluorescent Dye | Recommended Excitation Filter (nm) | Recommended Emission Filter (nm) |
| 4-Methylumbelliferone (4-MeU) | 320 | 460 |
| Alexa Fluor 350 | 350 | 440 |
| Coumarin | 400/30 | 460/50 |
Data adapted from manufacturer recommendations.[12] Always confirm compatibility with your specific microscope setup.
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging with Coumarin 343
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[3]
Materials:
-
Cells cultured on a suitable imaging dish
-
Coumarin 343 stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Prepare Staining Solution: Dilute the Coumarin 343 stock solution in complete cell culture medium to a final working concentration of 1-10 µM.[3]
-
Staining: Wash the cells twice with pre-warmed PBS. Remove the PBS and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[3]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.[3]
-
Imaging: Add fresh, pre-warmed imaging buffer or medium to the cells and proceed with fluorescence microscopy using a filter set appropriate for blue fluorescence (e.g., DAPI filter set).[3]
Protocol 2: Measuring Photostability of a Coumarin Dye
This protocol outlines a method to quantify the rate of photobleaching for a coumarin dye under your specific imaging conditions.[5]
Materials:
-
Coumarin dye solution or stained biological sample
-
Fluorescence microscope with a stable light source
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample of the coumarin dye in the desired solvent or a stained biological specimen.[5]
-
Microscope Setup: Select the appropriate filter set for the coumarin dye.
-
Image Acquisition:
-
Data Analysis:
Mandatory Visualizations
Caption: Troubleshooting workflow for low coumarin fluorescence signal.
Caption: Key strategies to prevent photobleaching of coumarin dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
"preventing aggregation-caused quenching of coumarin fluorophores"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation-caused quenching (ACQ) of coumarin fluorophores in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) of coumarin fluorophores?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of coumarin dyes decreases significantly at high concentrations or in poor solvents. This occurs because the planar structure of coumarin molecules allows them to form non-emissive aggregates through intermolecular interactions, primarily π-π stacking.[1] These aggregates provide non-radiative pathways for the excited-state energy to decay, thus "quenching" the fluorescence.
Q2: How can I visually identify if my coumarin fluorophore is aggregating?
A2: A common indicator of aggregation is a change in the absorption or fluorescence spectrum. H-type aggregation, which is common for coumarins, typically results in a blue shift in the absorption spectrum.[2] You may also observe a decrease in fluorescence intensity that is not proportional to the dilution factor. In some cases, at very high concentrations, you might see precipitation or turbidity in the solution.
Q3: What are the primary strategies to prevent ACQ in coumarin dyes?
A3: The main strategies to mitigate ACQ fall into three categories:
-
Molecular Engineering: Modifying the chemical structure of the coumarin to hinder aggregation.
-
Supramolecular Encapsulation: Using host molecules to physically isolate individual coumarin molecules.
-
Formulation Strategies: Incorporating the coumarin into a matrix or nanoparticle system to prevent close contact.
Troubleshooting Guides
Issue 1: Significant decrease in fluorescence intensity at higher concentrations.
Possible Cause: Aggregation-Caused Quenching (ACQ) due to π-π stacking of the planar coumarin molecules.
Troubleshooting Steps:
-
Dilution Series: Perform a dilution series and monitor the fluorescence intensity. If the quenching is concentration-dependent, you will see a non-linear relationship between concentration and emission.
-
Solvent Modification: The polarity and protic nature of the solvent can influence aggregation. Coumarin-153, for example, has been observed to aggregate in the polar protic solvent ethanol but not in the aprotic solvent acetonitrile.[2] Experiment with different solvents to find one that minimizes aggregation.
-
Structural Modification of the Fluorophore: If you are synthesizing your own coumarin derivatives, consider introducing bulky substituents or non-planar moieties to the coumarin core. This can sterically hinder the π-π stacking that leads to quenching. A "rotor-alicyclic" strategy, which introduces rotors and a rigid alicyclic group, has been shown to convert ACQ-prone coumarins into aggregation-induced emission (AIE) luminogens.[1]
-
Encapsulation:
-
Cucurbiturils: These macrocyclic host molecules can encapsulate coumarin dyes, preventing aggregation and enhancing fluorescence.[3][4] For instance, cucurbit[5]uril (CB[5]) has been shown to form a stable 1:1 inclusion complex with coumarin, leading to a significant increase in fluorescence quantum yield.[4]
-
Nanoparticles: Incorporating coumarin dyes into polymeric nanoparticles can physically separate the fluorophores and prevent quenching.[6]
-
Issue 2: My coumarin-based probe shows poor fluorescence in an aqueous buffer.
Possible Cause: Many coumarin dyes have poor water solubility and a strong tendency to aggregate in aqueous environments, leading to ACQ.
Troubleshooting Steps:
-
Supramolecular Host Chemistry: Utilize host molecules like cucurbiturils that are soluble in aqueous solutions and can encapsulate the coumarin dye. The formation of a host-guest complex can both increase the solubility of the coumarin and prevent aggregation.[7] The interaction of Coumarin 1 with cucurbit[5]uril in water transformed it from a virtually non-fluorescent molecule to a highly fluorescent one.[4]
-
Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the buffer to improve the solubility of the coumarin dye. However, be mindful that some coumarins can still aggregate in solvents like ethanol.[2]
-
Chemical Modification for Water Solubility: If designing a new probe, incorporate water-solubilizing groups such as sulfonates or polyethylene glycol (PEG) chains into the coumarin structure.
-
Polymeric Nanoparticle Formulation: Encapsulating the hydrophobic coumarin derivative into the core of an amphiphilic polymer nanoparticle can shield it from the aqueous environment and maintain its fluorescence.
Data Presentation
Table 1: Effect of Cucurbit[5]uril (CB[5]) on the Photophysical Properties of Coumarin 1 in Water
| Property | Coumarin 1 in Water | Coumarin 1 with CB[5] in Water | Reference |
| Fluorescence Quantum Yield (Φf) | 0.04 | 0.52 | [4] |
| Binding Constant (K) | N/A | (1.2 ± 0.1) × 10⁵ M⁻¹ | [4] |
Experimental Protocols
Protocol 1: Preparation and Characterization of Coumarin-Cucurbit[5]uril Inclusion Complexes
This protocol describes the general procedure to form an inclusion complex between a coumarin dye and cucurbit[5]uril (CB[5]) to mitigate aggregation in aqueous solutions.
Materials:
-
Coumarin dye of interest
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the coumarin dye in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of CB[5] in the desired aqueous buffer.
-
To a series of vials, add a fixed concentration of the coumarin dye (typically in the low micromolar range to avoid self-aggregation).
-
Add increasing concentrations of the CB[5] solution to the vials.
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the UV-Vis absorption and fluorescence spectra of each solution.
-
Analyze the spectral changes to confirm the formation of the inclusion complex. A shift in the absorption or emission maxima, and an increase in fluorescence intensity, are indicative of complex formation.[3]
-
The binding constant can be determined by fitting the changes in absorbance or fluorescence intensity to a suitable binding isotherm model.
Protocol 2: Synthesis of a Non-Aggregating Coumarin Derivative (BA-CM)
This protocol is an example of a synthetic modification to reduce ACQ, based on the work by Li et al. (2022).[1] It involves the condensation of an aldehyde-functionalized coumarin with 2-bromoaniline.
Materials:
-
8-formyl-4-methyl-7-hydroxycoumarin (0.10 mmol, 20.4 mg)
-
2-bromoaniline (0.11 mmol, 19.0 mg)
-
Methanol (2 mL)
-
Reflux apparatus
Procedure:
-
Dissolve 8-formyl-4-methyl-7-hydroxycoumarin and 2-bromoaniline in 2 mL of methanol in a round-bottom flask.
-
Stir the solution and heat to reflux for 30 minutes.
-
During the reaction, the product (BA-CM) will precipitate as an orange flocculent solid.
-
After cooling, collect the product by filtration.
-
The reported yield for this reaction is 80%.[1]
Visualizations
Caption: Mechanism of Aggregation-Caused Quenching (ACQ).
Caption: Strategies to prevent ACQ of coumarin fluorophores.
Caption: Workflow for preventing ACQ with Cucurbit[5]uril.
References
- 1. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inclusion complexes of coumarin in cucurbiturils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Supramolecular interaction of coumarin 1 dye with cucurbit[7]uril as host: combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorescence Quantum Yield: Ethyl 7-Hydroxycoumarin-4-Carboxylate vs. Fluorescein
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the fluorescence quantum yield and other key photophysical properties of Ethyl 7-hydroxycoumarin-4-carboxylate and the widely-used benchmark, fluorescein.
This comparison is supported by experimental data from peer-reviewed literature, offering a quantitative basis for selecting the optimal fluorophore for applications such as fluorescence microscopy, immunoassays, and cellular imaging.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound and fluorescein under various conditions. It is important to note that the quantum yield of many fluorophores, including fluorescein, is highly dependent on the solvent and pH of the environment.[1]
| Property | This compound (and related derivatives) | Fluorescein |
| Quantum Yield (Φ) | ~0.25 - 0.32 (for related 7-hydroxycoumarin derivatives in PBS, pH 7.4)[2] | 0.79 (in ethanol)[3] 0.925 ± 0.015 (in 0.1 N NaOH)[4] ~0.95 (in basic solution)[1] |
| Excitation Max (λex) | ~340-355 nm (for related 7-hydroxycoumarin derivatives) | ~494 nm (in basic solution) |
| Emission Max (λem) | ~455-460 nm (for related 7-hydroxycoumarin derivatives)[5] | ~521 nm (in basic solution) |
| Solvent/Conditions | PBS (pH 7.4) | Ethanol, 0.1 N NaOH |
Key Performance Comparison
Fluorescein is renowned for its exceptionally high fluorescence quantum yield, particularly in basic aqueous solutions, making it one of the brightest and most commonly used green-emitting fluorophores.[1] Its excitation and emission maxima are well-suited for standard FITC filter sets in fluorescence microscopy. However, a significant drawback of fluorescein is its high sensitivity to pH, with its fluorescence intensity decreasing significantly in acidic environments.
Derivatives of 7-hydroxycoumarin, such as this compound, typically exhibit lower quantum yields compared to fluorescein.[2][5] However, they offer the advantage of excitation in the ultraviolet (UV) or near-UV region of the spectrum, which can be beneficial in multiplexing experiments to avoid spectral overlap with other fluorophores. The fluorescence of 7-hydroxycoumarin derivatives is also generally less sensitive to pH fluctuations compared to fluorescein.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.[1]
Materials and Equipment:
-
Fluorometer capable of measuring excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield (this compound)
-
Spectroscopic grade solvent (e.g., ethanol)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurements: For each dilution, record the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of relative fluorescence quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescein [omlc.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxycoumarin Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is paramount for the successful visualization and quantification of cellular processes. 7-Hydroxycoumarin, also known as umbelliferone, and its derivatives represent a versatile class of blue-fluorescent probes widely employed in cellular imaging due to their favorable photophysical properties, including high quantum yields and good photostability. However, the diverse range of available 7-hydroxycoumarin-based probes, each with distinct characteristics, necessitates a careful comparison to identify the optimal tool for a specific biological application. This guide provides an objective comparison of various 7-hydroxycoumarin probes, supported by experimental data, to aid researchers in making informed decisions for their live-cell imaging experiments.
Core Photophysical and Physicochemical Properties
The utility of a fluorescent probe is fundamentally determined by its photophysical characteristics. 7-Hydroxycoumarin itself is a naturally fluorescent compound whose derivatives have been engineered to enhance performance and target specific cellular components or activities.[1][2] Key performance indicators for several 7-hydroxycoumarin derivatives are summarized below.
| Property | 7-Hydroxycoumarin (Umbelliferone) | 7-Hydroxy-4-phenylcoumarin Derivative (for MIF) | 6-Fluoro-7-hydroxycoumarin-3-carboxamide (6FC) | 7-Aminocoumarin |
| Excitation Max (λex) | ~325 nm (Neutral pH), ~365 nm (Alkaline pH)[1] | ~355 nm[3] | Not specified, likely similar to other 7-hydroxycoumarins | ~380 nm[4] |
| Emission Max (λem) | ~460 nm (Blue fluorescence)[1] | ~455 nm[3] | Not specified, blue fluorescence | ~444 nm[4] |
| Molar Extinction Coefficient (ε) | ~10,000-20,000 M⁻¹cm⁻¹[1] | Not specified | ~37,000 M⁻¹cm⁻¹[5] | ~18,400 M⁻¹cm⁻¹[4] |
| Quantum Yield (ΦF) | Moderate to high (e.g., ~0.70 in some conditions)[1] | 0.32 (when bound to MIF)[3][6] | 0.84[5] | Varies with derivative, can be high[4] |
| pH Sensitivity | Highly pH-dependent (pKa ~7.5), reduced fluorescence in acidic environments[4] | Not specified, likely pH-sensitive | Less acidic than difluorinated coumarins, improving cell permeability[5][7] | Largely independent of pH in the range of 3-10[4] |
| Cytotoxicity | Generally low at typical working concentrations[1] | Not specified, but used in cell-based assays[8] | Not specified, but used in live-cell imaging[5][7] | Generally low for imaging applications[4] |
| Key Applications | Intrinsic pH sensor, enzymatic substrate component[1] | Affinity-based probe for Macrophage Migration Inhibitory Factor (MIF)[6][9] | Probes for quantifying intracellular small molecule-protein interactions[5][7] | Imaging in acidic organelles (endosomes, lysosomes)[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are protocols for key experiments involving 7-hydroxycoumarin probes.
1. General Protocol for Live-Cell Imaging
This protocol provides a general workflow for imaging live cells using a 7-hydroxycoumarin-based probe.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the 7-hydroxycoumarin probe in a suitable solvent, such as DMSO. Dilute the stock solution to the final working concentration in a serum-free medium or appropriate imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Loading: Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.
-
Imaging: Mount the dish or slide on a fluorescence microscope equipped with the appropriate filter set for the specific 7-hydroxycoumarin probe (e.g., DAPI or blue channel). Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[10]
2. Competitive Binding Assay for Macrophage Migration Inhibitory Factor (MIF)
This protocol describes a fluorescence-based assay to screen for compounds that bind to the tautomerase active site of MIF using a 7-hydroxycoumarin probe.[6][9]
-
Reagent Preparation:
-
Prepare a stock solution of the 7-hydroxycoumarin probe (e.g., compound 7 from Xiao et al., 2020) in DMSO.
-
Prepare a stock solution of recombinant human MIF protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the MIF protein to each well to a final concentration of 100 nM.
-
Add the 7-hydroxycoumarin probe to a final concentration of 50 nM.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~455 nm.
-
-
Data Analysis: The binding of the probe to MIF results in fluorescence quenching.[6] A competing compound will displace the probe, leading to an increase in fluorescence. The data can be used to determine the binding affinity of the test compounds.
Visualizing Cellular Pathways and Workflows
Signaling Pathway of Macrophage Migration Inhibitory Factor (MIF)
The following diagram illustrates the signaling pathway of MIF, which can be studied using 7-hydroxycoumarin-based probes that bind to its tautomerase active site.[8]
General Experimental Workflow for Cellular Imaging
This diagram outlines the typical workflow for a cellular imaging experiment using a fluorescent probe.
Conclusion
7-Hydroxycoumarin and its derivatives are powerful tools for cellular imaging, offering a range of probes with distinct advantages for specific applications.[11] When selecting a probe, researchers should consider factors such as the pH of the target cellular compartment, the required brightness and photostability, and the potential for specific targeting through chemical modification. For instance, 7-aminocoumarin is preferable for imaging acidic organelles, while fluorinated derivatives like 6FC offer enhanced brightness and cell permeability.[4][5] By carefully matching the properties of the probe to the experimental requirements, researchers can achieve high-quality, reliable data in their cellular imaging studies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Fluorogenic Hydrolase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is crucial. Fluorogenic assays, which provide a sensitive, real-time readout, are indispensable tools. This guide provides a comprehensive validation framework for assays based on coumarin substrates, specifically contextualized with Ethyl 7-hydroxycoumarin-4-carboxylate, and compares their potential performance with established alternative fluorogenic substrates. While specific kinetic data for this compound is not extensively documented in peer-reviewed literature, its structure—an ester of the well-characterized fluorophore 7-hydroxycoumarin—positions it as a potential substrate for hydrolytic enzymes such as esterases, lipases, and certain cytochrome P450s.[1][2]
This guide will delve into the principles of fluorogenic assays, present comparative performance data for major substrate classes, provide detailed experimental protocols for validation, and illustrate key workflows and concepts through diagrams.
Principle of Coumarin-Based Fluorogenic Assays
Assays utilizing substrates like this compound operate on a "turn-on" fluorescence mechanism. The substrate itself is non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the ester bond by a hydrolase, the highly fluorescent 7-hydroxycoumarin core is liberated.[1] The resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity. Coumarin-based fluorophores are valued for their strong fluorescence and desirable photophysical properties, though selectivity can vary depending on the specific derivative.[1][2]
Performance Comparison of Fluorogenic Substrates
The choice of a fluorogenic substrate significantly impacts assay sensitivity, specificity, and reliability. The ideal substrate exhibits a low background signal, high enzymatic turnover, and a substantial increase in quantum yield upon cleavage.[3] Below is a comparison of key performance indicators for different classes of fluorogenic substrates used in esterase and lipase assays.
Data Presentation: Quantitative Substrate Comparison
The following tables summarize critical performance metrics for popular alternatives to coumarin-based substrates. Data is primarily benchmarked against Porcine Liver Esterase (PLE), a common model enzyme.
Table 1: Spectral Properties and Limit of Detection (LOD)
| Substrate Class | Example Substrate | Fluorophore | Excitation (nm) | Emission (nm) | LOD with PLE (pg) | Reference |
|---|---|---|---|---|---|---|
| Coumarin | 7-Hydroxycoumarin derivatives | 7-Hydroxycoumarin | ~350-405 | ~450-500 | Data Not Available | [1] |
| Fluorescein | Fluorescein Diacetate (FDA) | Fluorescein | ~494 | ~518 | 55 | [3] |
| Resorufin | Resorufin Acetoxymethyl Ether | Resorufin | ~571 | ~588 | 275 | [3] |
| DDAO | DDAO-AME 1 | DDAO | ~646 | ~660 | 27.5 | [3] |
| DDAO | DDAO-AME 2 | DDAO | ~646 | ~660 | 11 |[4] |
Table 2: Kinetic and Performance Characteristics
| Substrate Class | Key Advantages | Key Disadvantages | Known Kinetic Parameters |
|---|---|---|---|
| Coumarin | High quantum yield; good photostability. | Potential for low selectivity; fluorescence can be pH-sensitive. | Varies widely with derivative. |
| Fluorescein | Very high sensitivity (low LOD). | Product (fluorescein) can leak from viable cells; prone to spontaneous hydrolysis. | Varies with substrate. |
| Resorufin | Long-wavelength emission reduces background autofluorescence from biological samples.[3] | Lower sensitivity (higher LOD) compared to FDA. | Res-AME with PLE: KM = 4.9 ± 0.7 µM; kcat/KM = 2.0 × 106 M−1s−1.[4] |
| DDAO | Far-red fluorescence minimizes background; high sensitivity; good "turn-on" properties.[4] | Requires detection capabilities in the far-red spectrum. | DDAO-AME 1 with PLE: KM = 7.5 ± 0.8 µM; kcat/KM = 2.4 × 105 M−1s−1.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the validation of a generic fluorogenic esterase assay. These can be adapted for specific substrates like this compound or its alternatives.
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol determines the enzyme's affinity for the substrate (Km) and the maximum reaction velocity (Vmax).
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Purified esterase enzyme
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving substrate)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in Assay Buffer. Final concentrations in the well should typically range from 0.1 to 10 times the expected Km.
-
Prepare Enzyme Solution: Dilute the purified esterase in cold Assay Buffer to a working concentration that produces a linear reaction rate for at least 15-20 minutes.
-
Assay Setup: To each well of the microplate, add 50 µL of each substrate dilution. Include control wells with Assay Buffer only (no substrate) and substrate only (no enzyme).
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well.
-
Measure Fluorescence: Immediately place the plate in the reader (pre-set to 37°C). Measure fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) using appropriate excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 450 nm for 7-hydroxycoumarin).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 2: Assay Validation for High-Throughput Screening (Z'-Factor)
The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.
Materials:
-
Same as Protocol 1, plus a known potent inhibitor of the enzyme.
Procedure:
-
Assay Setup: Prepare a 96- or 384-well plate with a large number of replicates for positive and negative controls.
-
Negative Control (Maximum Activity): 50 µL Assay Buffer + 50 µL Substrate Solution + 50 µL Enzyme Solution.
-
Positive Control (Minimum Activity): 50 µL Assay Buffer with potent inhibitor + 50 µL Substrate Solution + 50 µL Enzyme Solution.
-
-
Incubation: Incubate the plate at 37°C for a fixed time period determined from kinetic studies (e.g., 30 minutes).
-
Measure Fluorescence: Read the endpoint fluorescence of all wells.
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Ethyl 7-Hydroxycoumarin-4-carboxylate in Diverse Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe for pH measurement is critical for accurate and reliable experimental outcomes. This guide provides a detailed comparison of the performance of Ethyl 7-hydroxycoumarin-4-carboxylate against two widely used alternatives, BCECF and SNARF-1, in various buffer systems. The information presented herein is based on a comprehensive review of available experimental data.
This compound is a fluorescent compound whose emission properties are highly dependent on the pH of its environment. This sensitivity arises from the protonation and deprotonation of the 7-hydroxy group, making it a valuable tool for pH sensing in biological and chemical systems.[1] The predicted pKa of this compound is approximately 7.32, positioning it as a suitable indicator for near-neutral pH ranges.[2][3]
Performance in Different Buffer Systems
The choice of buffer can significantly influence the photophysical properties of a fluorescent pH indicator. While specific data for this compound across a wide range of buffers is limited, we can infer its likely behavior based on studies of similar 7-hydroxycoumarin derivatives. The performance of a closely related 3-substituted 7-hydroxycoumarin derivative in Phosphate-Buffered Saline (PBS) at pH 7.4 revealed a fluorescence quantum yield of 0.25 and a fluorescence lifetime of 4.2 ns.[4][5] It is expected that the performance of this compound would be in a similar range.
For comparative purposes, the photophysical properties of this compound and its alternatives are summarized below.
| Property | This compound (Predicted/Inferred) | BCECF | SNARF-1 |
| pKa | ~7.32[2][3] | ~7.0[6][7][8] | ~7.5[9][10] |
| Excitation Maxima (λex) | ~360 nm (protonated), ~415 nm (deprotonated) | ~440 nm (pH-insensitive), ~490 nm (pH-sensitive)[7] | ~532 nm (pH 6) to ~561 nm (pH 9)[9] |
| Emission Maxima (λem) | ~450 nm | ~535 nm[7] | ~580 nm (acidic), ~640 nm (basic)[9][10] |
| Quantum Yield (ΦF) | ~0.25 (in PBS, pH 7.4)[4] | Not widely reported | Not widely reported |
| Fluorescence Lifetime (τ) | ~4.2 ns (in PBS, pH 7.4)[4][5] | Not widely reported | Not widely reported |
Experimental Protocols
To facilitate the reproducible comparison of these fluorescent pH probes, detailed experimental protocols are provided below.
Buffer Preparation
Standardized buffer solutions are essential for accurate pH-dependent fluorescence measurements. Here are protocols for preparing 100 mM stock solutions of acetate, phosphate, and borate buffers.
1. Acetate Buffer (pH 4-6):
-
Prepare a 100 mM solution of acetic acid.
-
Prepare a 100 mM solution of sodium acetate.
-
Mix the two solutions in the appropriate ratio to achieve the desired pH, monitoring with a calibrated pH meter.
2. Phosphate Buffer (pH 6-8):
-
Prepare a 100 mM solution of sodium phosphate monobasic (NaH₂PO₄).
-
Prepare a 100 mM solution of sodium phosphate dibasic (Na₂HPO₄).
-
Mix the two solutions in the appropriate ratio to achieve the desired pH, monitoring with a calibrated pH meter.[11]
3. Borate Buffer (pH 8-10):
-
Prepare a 100 mM solution of boric acid.
-
Prepare a 100 mM solution of sodium borate (borax).
-
Mix the two solutions in the appropriate ratio to achieve the desired pH, monitoring with a calibrated pH meter.
Spectrofluorometric Analysis of pH Probes
This protocol outlines the steps for measuring the fluorescence emission spectra of the pH probes in different buffer solutions.
Materials:
-
This compound, BCECF, SNARF-1
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Acetate, Phosphate, and Borate buffer solutions at various pH values
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of each fluorescent probe in high-quality anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solutions in the respective buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is below 1% to minimize solvent effects.
-
Fluorescence Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Excite the sample at the appropriate wavelength (see table above) and record the emission spectrum. For ratiometric probes like BCECF and SNARF-1, record emission at two different excitation wavelengths or emission at two wavelengths with a single excitation.
-
Repeat the measurement for each probe in all buffer systems and at each desired pH.
-
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard with a known quantum yield.
Procedure:
-
Select a Standard: Choose a reference fluorophore with a known quantum yield and similar excitation and emission properties to the sample.
-
Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.
-
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for spectrofluorometric analysis and quantum yield determination.
Caption: Logical flow for ratiometric pH measurement using a dual-excitation probe.
Conclusion
This compound presents itself as a viable fluorescent probe for pH measurements in the near-neutral range. Its performance is expected to be comparable to other 7-hydroxycoumarin derivatives, offering a good balance of brightness and sensitivity. However, for applications requiring ratiometric measurements to correct for variations in probe concentration or instrumental factors, established probes like BCECF and SNARF-1 may offer advantages due to their dual-excitation or dual-emission properties. The selection of the optimal probe will ultimately depend on the specific experimental requirements, including the desired pH range, the instrumentation available, and the compatibility with the biological or chemical system under investigation. The provided protocols and comparative data serve as a valuable resource to guide researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1084-45-3 [m.chemicalbook.com]
- 3. 1084-45-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
- 7. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. 5-(and-6)-Carboxy SNARF-1, Acetoxymethyl Ester, Acetate | TargetMol [targetmol.com]
- 11. srmist.edu.in [srmist.edu.in]
Navigating the Crossroads of Fluorogenic Assays: A Comparative Guide to Ethyl 7-hydroxycoumarin-4-carboxylate and its Alternatives for Cytochrome P450 Activity Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of cytochrome P450 (CYP) enzyme activity is paramount. Fluorogenic assays utilizing substrates like Ethyl 7-hydroxycoumarin-4-carboxylate offer a sensitive and high-throughput method for this purpose. However, the inherent cross-reactivity of these substrates with multiple CYP isoforms presents a significant challenge. This guide provides an objective comparison of coumarin-based assays with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for specific research needs.
The central issue with many fluorogenic CYP assays is the potential for a single substrate to be metabolized by several different CYP enzymes, leading to ambiguous results. This phenomenon, known as cross-reactivity, can obscure the true activity of a specific isoform, which is critical in drug metabolism studies for predicting drug-drug interactions and understanding compound clearance pathways.
The Challenge of Cross-Reactivity with Coumarin-Based Substrates
Coumarin derivatives, including this compound and the widely used 7-ethoxycoumarin, are well-established fluorogenic substrates for a range of CYP isoforms. Upon enzymatic activity, these non-fluorescent molecules are converted into highly fluorescent products, such as 7-hydroxycoumarin. However, the broad substrate specificity of many CYPs means that these coumarin-based probes are often not selective for a single enzyme. For instance, 7-ethoxycoumarin is known to be metabolized by members of the CYP1, CYP2, and CYP3 families, making it a general indicator of P450 activity rather than a specific probe.[1][2]
Alternative Fluorogenic and Luminogenic Assays
To address the limitations of coumarin-based assays, alternative methods with improved selectivity have been developed. The two most prominent alternatives are resorufin-based and luciferin-based assays.
Resorufin-Based Assays: These assays utilize various alkoxyresorufin ethers as substrates. Similar to coumarins, these are converted by CYP enzymes into the highly fluorescent product, resorufin. Different ether substitutions on the resorufin molecule can confer a degree of selectivity for different CYP isoforms. For example, 7-ethoxyresorufin is a commonly used substrate for CYP1A1.[1]
Luciferin-Based Assays (e.g., Promega's P450-Glo™): These assays employ derivatives of beetle luciferin as substrates. CYP enzymes convert these "pro-luciferins" into luciferin, which is then a substrate for the luciferase enzyme, producing a luminescent signal.[3] This two-step reaction offers high sensitivity and often improved selectivity compared to fluorescent assays.[4] Furthermore, the luminescent signal is less prone to interference from fluorescent test compounds.
Quantitative Comparison of Substrate Specificity
The degree of cross-reactivity and the suitability of a substrate for a particular CYP isoform can be quantitatively assessed by comparing their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a more efficient catalytic process. The ratio Vmax/Kmax provides a measure of the catalytic efficiency.
Below are tables summarizing the kinetic parameters for common coumarin, resorufin, and luciferin-based substrates with major human CYP isoforms. This data highlights the varying degrees of selectivity and efficiency for each substrate-enzyme pair.
Table 1: Kinetic Parameters for Coumarin-Based Substrates
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 7-Ethoxycoumarin | CYP1A1 | 15.6 | 32 | [1] |
| CYP1A2 | ~47 | ~29.8 | [1] | |
| CYP2B1 | - | - | [5] | |
| Coumarin | CYP2A6 | 0.50 - 0.70 | 179 - 2470 (pmol/mg protein/min) | [6] |
Table 2: Kinetic Parameters for Resorufin-Based Substrates
| Substrate | CYP Isoform | Km (µM) | Vmax (relative units) | Reference |
| 7-Ethoxyresorufin | CYP1A1 | - | High Activity | [1] |
| CYP1A2 | - | Moderate Activity | [1] | |
| CYP2B1 | - | Low Activity | [1] | |
| Pentoxyresorufin | CYP2B1 | - | High Activity | [7] |
Note: Vmax values are often reported in relative fluorescence units and can vary between studies.
Table 3: Kinetic Parameters for Luciferin-Based Substrates (P450-Glo™)
| Substrate (Luciferin Derivative) | CYP Isoform | Km (µM) | kcat (pmol/min/pmol CYP) | Reference |
| Luciferin-BE | CYP3A4 | 2.88 | 5.87 | |
| Luciferin-H | CYP2C9 | - | - | |
| Luciferin-IPA | CYP3A4 | - | High Selectivity |
Note: Promega provides specific luciferin derivatives for different CYP isoforms in their P450-Glo™ kits. Kinetic data for all derivatives is not always publicly available.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the three assay types.
Protocol 1: 7-Ethoxycoumarin O-deethylation (ECOD) Fluorometric Assay
This protocol is a generalized procedure for determining CYP activity using 7-ethoxycoumarin as a substrate.
Materials:
-
Recombinant human CYP enzymes or human liver microsomes
-
7-Ethoxycoumarin (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~450 nm)
-
7-Hydroxycoumarin (for standard curve)
Procedure:
-
Prepare Reagents: Prepare stock solutions of 7-ethoxycoumarin in a suitable solvent (e.g., methanol). Prepare the NADPH regenerating system in buffer.
-
Reaction Setup: In each well of the 96-well plate, add the potassium phosphate buffer, the CYP enzyme preparation, and the test compound (if screening for inhibitors).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or by acidification).
-
Fluorescence Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using the microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of 7-hydroxycoumarin. Calculate the rate of product formation and express it as pmol/min/pmol CYP or pmol/min/mg protein.
Protocol 2: Resorufin Ether Dealkylation Fluorometric Assay
This protocol outlines the general steps for using resorufin ether substrates to measure CYP activity.
Materials:
-
Recombinant human CYP enzymes or human liver microsomes
-
Alkoxyresorufin substrate (e.g., 7-ethoxyresorufin)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~580-590 nm)
-
Resorufin (for standard curve)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the alkoxyresorufin substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Reaction Setup: In each well, combine the buffer, CYP enzyme preparation, and test compound (if applicable).
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Stop Reaction: Terminate the reaction with a stop solution.
-
Fluorescence Measurement: Read the fluorescence of the resorufin product.
-
Data Analysis: Create a resorufin standard curve to quantify the product and calculate the reaction rate.
Protocol 3: P450-Glo™ Luminescence Assay
This protocol is based on the general procedure for Promega's P450-Glo™ assays.
Materials:
-
P450-Glo™ Screening System (includes recombinant CYP enzyme, luminogenic substrate, NADPH Regeneration System, Luciferin Detection Reagent, and buffer)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the P450-Glo™ reagents according to the manufacturer's instructions.
-
Reaction Setup: In each well of the opaque plate, add the buffer, CYP enzyme, and test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate P450 Reaction: Add the NADPH Regeneration System to each well to start the conversion of the pro-luciferin to luciferin.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Initiate Luminescence Reaction: Add the Luciferin Detection Reagent to each well. This reagent stops the P450 reaction and initiates the light-producing luciferase reaction.
-
Incubation: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the CYP activity.
Visualizing Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the fluorometric and luminogenic assays.
Caption: Workflow for a typical fluorometric CYP assay.
Caption: Workflow for a luminogenic P450-Glo™ assay.
Conclusion and Recommendations
The choice of an appropriate assay for measuring CYP activity depends on the specific research question and available resources.
-
Coumarin-based assays , such as those using this compound or 7-ethoxycoumarin, can be useful for general screening of P450 activity due to their broad reactivity. They are cost-effective and the protocols are well-established. However, their significant cross-reactivity makes them less suitable for isoform-specific studies without the use of selective inhibitors or highly purified enzyme systems.
-
Resorufin-based assays offer a step up in selectivity for certain CYP isoforms. By choosing the appropriate alkoxyresorufin derivative, researchers can achieve a more targeted measurement of specific CYP activities. These assays still rely on fluorescence detection and are subject to similar potential interferences as coumarin-based assays.
-
Luciferin-based assays (P450-Glo™) represent the current state-of-the-art for high-throughput screening of CYP activity. They offer the highest sensitivity and selectivity, and the luminescent readout minimizes interference from fluorescent compounds. While the initial cost of the reagents may be higher, the improved data quality and reliability can be invaluable, particularly in a drug discovery setting.
For researchers focused on the specific metabolic pathway of a single CYP isoform, the use of highly selective substrates, such as those available in the P450-Glo™ systems, is highly recommended. For broader screening purposes or when isoform specificity is less critical, coumarin and resorufin-based assays remain viable and economical options. It is always advisable to validate the selectivity of any chosen substrate for the specific experimental system being used.
References
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P450-Glo™ Assays Protocol [promega.kr]
- 4. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stoichiometry of 7-ethoxycoumarin metabolism by cytochrome P450 2B1 wild-type and five active-site mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
A Comparative Guide to the Reproducibility of Fluorescence Measurements with 7-Hydroxycoumarin and Its Alternatives
For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the reproducibility of the chosen fluorescent probe is paramount for generating reliable and high-quality data. 7-Hydroxycoumarin (also known as umbelliferone) is a widely used fluorophore valued for its environmental sensitivity. However, its fluorescence characteristics, and thus the reproducibility of its measurements, can be influenced by several experimental factors. This guide provides an objective comparison of the performance of 7-hydroxycoumarin with common alternative fluorescent probes—fluorescein, Rhodamine B, and BODIPY FL—with a focus on the factors that impact measurement reproducibility.
Key Factors Influencing Fluorescence Reproducibility
The reproducibility of fluorescence measurements is intrinsically linked to the photophysical properties of the fluorophore and its sensitivity to environmental conditions. Key parameters that affect reproducibility include:
-
Photostability: The ability of a fluorophore to resist photodegradation (photobleaching) when exposed to light. Higher photostability leads to more stable signals over time, which is crucial for kinetic studies and repeated measurements.
-
pH Sensitivity: The degree to which a fluorophore's absorption and emission characteristics change with pH. Probes with high pH sensitivity can be useful for measuring pH but can also be a source of variability if the pH of the experimental medium is not strictly controlled.
-
Quantum Yield (Φ): The efficiency of the fluorescence process. A higher quantum yield generally results in a brighter signal, which can improve the signal-to-noise ratio and, consequently, the precision of the measurements.
Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical properties of 7-hydroxycoumarin and its alternatives. While direct comparative data on the coefficient of variation (CV%) for reproducibility under identical conditions are scarce in the literature, the properties below offer a strong indication of the expected stability and reproducibility of each probe.
| Property | 7-Hydroxycoumarin | Fluorescein | Rhodamine B | BODIPY FL |
| Excitation Max (λex) | ~325-365 nm (pH-dependent)[1] | ~494 nm[1] | ~550 nm[2] | ~505 nm[3] |
| Emission Max (λem) | ~460 nm[1] | ~525 nm[1] | ~570 nm[2] | ~513 nm[3] |
| Quantum Yield (Φ) | Moderate to High (~0.70 in some conditions)[1] | High (~0.92)[] | High (0.49-0.7 in ethanol)[5] | Very High (~1.0)[6] |
| Photostability | Moderate, susceptible to photobleaching[7] | Moderate, susceptible to rapid photobleaching[] | High[2] | High, very photostable[3][8] |
| pH Sensitivity (pKa) | High (pKa ~7.1-7.8)[7] | High (pKa ~6.4) | Low | Low, relatively insensitive to pH[6][8] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, temperature, and the presence of quenchers.[9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible fluorescence measurements. Below are general methodologies for 7-hydroxycoumarin and its alternatives.
Protocol 1: General Fluorescence Measurement
This protocol outlines the fundamental steps for measuring the fluorescence of a sample in a spectrofluorometer.
1. Reagent Preparation:
- Prepare a stock solution of the fluorophore (e.g., 1 mM of 7-hydroxycoumarin in ethanol).
- Prepare a working solution by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS) to a final concentration that gives an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
2. Instrument Setup:
- Turn on the spectrofluorometer and allow the lamp to warm up and stabilize.
- Set the excitation and emission wavelengths appropriate for the chosen fluorophore (see table above).
- Set the excitation and emission slit widths to control the light intensity and spectral resolution.
3. Measurement:
- Measure the fluorescence of a blank sample containing only the buffer.
- Measure the fluorescence of the sample containing the fluorophore.
- If performing a time-course experiment, record the fluorescence at regular intervals, minimizing the exposure to the excitation light to reduce photobleaching.
4. Data Analysis:
- Subtract the blank fluorescence reading from the sample reading.
- For kinetic assays, plot the fluorescence intensity versus time.
Protocol 2: Determining Photostability
This protocol provides a method for comparing the photostability of different fluorophores using fluorescence microscopy.
1. Sample Preparation:
- Prepare solutions of the different fluorophores at a standardized concentration (e.g., 1 µM) in a suitable buffer.
- Mount a small volume of the solution on a microscope slide and cover with a coverslip.
2. Image Acquisition:
- Place the slide on the microscope stage and focus on the sample.
- Use the appropriate filter set for the fluorophore being tested.
- Acquire a time-lapse series of images under continuous illumination. Use the same illumination intensity for all fluorophores being compared.
3. Data Analysis:
- Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the series.
- Correct for background fluorescence.
- Normalize the intensity at each time point to the initial intensity.
- Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.[10]
Diagrams
Caption: A generalized workflow for conducting fluorescence measurements.
Caption: Comparison of key properties of common fluorescent probes.
Conclusion and Recommendations
The choice of a fluorescent probe significantly impacts the reproducibility of experimental results.
-
7-Hydroxycoumarin is a valuable probe, particularly for sensing changes in the microenvironment such as pH. However, its high sensitivity to pH means that stringent control of buffer conditions is essential for reproducible measurements. Its moderate photostability also requires careful management of light exposure.
-
Fluorescein offers a higher quantum yield, resulting in a brighter signal. However, like 7-hydroxycoumarin, it is sensitive to pH and is known for its moderate photostability, which can be a limiting factor in long-term imaging experiments.[]
-
Rhodamine B provides a significant advantage in terms of photostability and is less sensitive to pH changes, making it a more robust choice for quantitative studies that require prolonged measurements.
-
BODIPY FL stands out for its exceptional photophysical properties, including a very high quantum yield, high photostability, and relative insensitivity to pH and solvent polarity.[6][8] These characteristics make it an excellent choice for applications demanding high reproducibility and a stable fluorescence signal.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Fluorescent Probes: Benchmarking Coumarin Derivatives Against Common Dyes
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is critical for generating accurate and reproducible data. Coumarin-based probes have become a versatile and powerful tool in cellular imaging and diagnostics, offering a range of tunable photophysical properties.[1] This guide provides an objective comparison of coumarin probes against other widely used fluorescent dyes, supported by quantitative data and detailed experimental protocols to inform your selection process.
Introduction to Coumarin Probes
Coumarin and its derivatives are a major class of fluorescent molecules used extensively in biomedical and biochemical research.[2] Their popularity is due to their adaptable and tunable photophysical properties.[2] Key characteristics include high quantum efficiency, good photostability, and a small molecular size that allows for rapid diffusion and membrane traversal in biological environments.[] These attributes make them suitable for real-time monitoring of cellular processes.[] The fundamental structure of coumarin is a benzopyran-2-one ring system; modifications to this core, particularly at the 3 and 7 positions, can significantly alter the probe's spectral properties and environmental sensitivity.[2][] Coumarin probes typically absorb light in the 350–450 nm range and emit in the 400–550 nm range, covering the blue-to-green portion of the spectrum.[] However, structural extensions like in benzo[g]coumarins can shift this to longer, red/far-red wavelengths, which is advantageous for reducing autofluorescence and increasing tissue penetration in bioimaging.[4][5]
Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical parameters. The selection of a dye often involves a trade-off between brightness, photostability, and other properties.[6] Brightness is a product of the molar extinction coefficient (a measure of how many photons are absorbed) and the quantum yield (the ratio of emitted to absorbed photons).[7] The following table summarizes key data for representative coumarin probes and other common fluorescent dyes like fluoresceins, rhodamines, and cyanines.
| Dye Class | Example Dye | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Coumarin | Coumarin 120 | 350 | 410 | ~17,000 | ~0.6 | ~10,200 | Moderate (φb = 4.3 x 10⁻⁴)[8] |
| Coumarin | Coumarin 102 | 390 | 455 | ~24,000 | ~0.8 | ~19,200 | Moderate (φb = 4.3 x 10⁻⁴)[8] |
| Fluorescein | Fluorescein (FITC) | 494[9][10] | 512-521[9][10] | 75,000 | 0.92[11] | 69,000 | Low (pH sensitive) |
| Rhodamine | Texas Red | 596[6] | 615[6] | 85,000[6] | 0.93[6] | 79,050[6] | Moderate[6] |
| Alexa Fluor | Alexa Fluor 488 | 493 | 519 | 71,000 | 0.92 | 65,320 | High[12] |
| Cyanine | Cy5 | 649[6] | 666[6] | 250,000[6] | 0.20[6] | 50,000[6] | Moderate[6] |
Note: Photobleaching Quantum Yield (φb) represents the probability of a fluorophore undergoing irreversible photodegradation. A lower value indicates higher photostability.[12] Values for ε and Φ can vary based on the solvent and experimental conditions.
Experimental Protocols
Reproducibility in fluorescence-based assays depends on standardized protocols. Below are detailed methodologies for key experiments used to characterize and compare fluorescent probes.
Determination of Relative Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.[2]
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, for blue-emitting dyes)[2][13]
-
Test compound
-
Solvent (the same for both standard and sample)
Procedure:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the test compound.[13]
-
Solution Preparation: Prepare a series of dilute solutions for both the test compound and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[2][13]
-
Absorbance Measurement: Use a spectrophotometer to measure the absorbance of each solution at the chosen excitation wavelength.[2]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.[13]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.[2]
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:[13] Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² Where:
-
Φ_std is the quantum yield of the standard.
-
m is the slope of the linear fit from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
-
-
Assessment of Photostability
Photostability measures a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon light exposure.[8][13] This can be quantified by the photobleaching quantum yield (Φb).[12]
Materials:
-
Spectrofluorometer or fluorescence microscope with a stable light source and sensitive detector.[12]
-
Solution of the fluorescent probe at a known concentration.
Procedure:
-
Sample Preparation: Prepare an optically dilute solution of the probe (absorbance < 0.05) in the desired solvent.[8][12]
-
Initial Measurement: Record the initial fluorescence intensity (F₀) of the sample.[12]
-
Continuous Illumination: Continuously illuminate the sample with a stable light source at the probe's excitation maximum.[12][13]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased (e.g., to 50% of its initial value).[8][12]
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).[8]
-
The photobleaching rate constant (kb) can be determined by fitting the initial portion of the fluorescence decay curve to a linear or exponential function: F(t) = F₀ * e⁻ᵏᵇᵗ.[8][12]
-
The photobleaching quantum yield (Φb) can then be calculated, which requires knowledge of the photon flux and the molar extinction coefficient.[12]
-
Visualizing Workflows and Mechanisms
Signaling Mechanisms of Coumarin Probes
Many coumarin probes are designed as "turn-on" sensors that fluoresce upon reacting with a specific analyte. For example, probes for detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) often use a boronate ester as a recognition site. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent coumarin molecule.[1]
Caption: 'Turn-on' mechanism for a coumarin-based ROS probe.
General Workflow for Probe Comparison
A systematic approach is necessary for the objective comparison of fluorescent probes. This involves characterizing key photophysical properties and evaluating performance under application-specific conditions.
Caption: A logical workflow for the comparative evaluation of fluorescent probes.[2]
Standard Immunofluorescence Protocol
Fluorescent dyes are commonly conjugated to antibodies for immunofluorescence (IF) to visualize specific proteins within cells.
Caption: General workflow for indirect immunofluorescence staining.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. [PDF] Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. microscopemaster.com [microscopemaster.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a UV-Spectrophotometric Method for 7-Hydroxycoumarin
This guide provides a comprehensive overview of the validation of a UV-spectrophotometric method for the quantification of 7-hydroxycoumarin (also known as umbelliferone), a key metabolite of coumarin and a widely used compound in the pharmaceutical and cosmetic industries. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2] This document will detail the experimental protocols, present validation data in a comparative format, and contrast the performance of UV-spectrophotometry with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Principle of UV-Spectrophotometry for 7-Hydroxycoumarin
The quantification of 7-hydroxycoumarin by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This principle states that the amount of ultraviolet radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution.[3] The molecule possesses a chromophore within its α-benzopyrone skeleton that absorbs UV radiation at a specific wavelength (λmax).[3] By measuring the absorbance at this wavelength, the concentration of an unknown sample can be determined by referencing a standard calibration curve.
Experimental Protocol: UV-Spectrophotometric Method Validation
This section details the methodology for validating the analytical method as per ICH guidelines.[1][4] The following protocols are based on established methods for 7-hydroxy-4-methylcoumarin, a closely related analog.[3][5]
1. Materials and Instrumentation:
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Reference Standard: 7-hydroxycoumarin of known purity.
-
Solvent: A mixture of water and methanol (70:30 v/v) is commonly used.[3][5]
-
Glassware: Calibrated volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 7-hydroxycoumarin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of the solvent, using sonication for 10-15 minutes to ensure complete dissolution.[3][5] Finally, make up the volume to 100 mL with the solvent and mix thoroughly.[3]
-
Working Standard Solutions: Prepare a series of standard solutions by making appropriate dilutions from the stock solution to achieve concentrations across the desired range (e.g., 2-10 µg/mL).[3]
3. Determination of Maximum Absorbance (λmax):
-
Scan a working standard solution (e.g., 10 µg/mL) in the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For 7-hydroxy-4-methylcoumarin in a water:methanol mixture, the λmax is consistently found at 321 nm.[3][5]
4. Validation Parameters:
-
Specificity: The ability to measure the analyte in the presence of other components.[1] This is confirmed by observing that the solvent blank does not show any absorbance at the λmax of 321 nm.[5]
-
Linearity: Analyze a minimum of five concentrations across the specified range (e.g., 2, 4, 6, 8, 10 µg/mL).[4] Plot a graph of absorbance versus concentration and perform a linear regression analysis.[3] The correlation coefficient (R²) should be ≥ 0.995.[4]
-
Range: The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] For this method, a typical range is 2-10 µg/mL.[3][5]
-
Accuracy: Assessed by recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of a target concentration).[7][8] Accuracy is reported as the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple samples of the same homogeneous solution under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Evaluate the method's consistency on different days or with different analysts/equipment.[1] Precision is expressed as the percent relative standard deviation (%RSD), which should typically be less than 2%.[1][5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters indicate the method's sensitivity. They are calculated based on the standard deviation of the response and the slope of the calibration curve.[9]
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
Performance Data and Comparison
The performance of the validated UV-spectrophotometric method is summarized below.
Table 1: Summary of UV-Spectrophotometric Method Validation Parameters
| Parameter | Specification (ICH Q2(R1)) | Typical Result | Citation |
| Wavelength (λmax) | N/A | 321 nm | [3][5] |
| Linearity Range | Established by study | 2 - 10 µg/mL | [3][5] |
| Correlation Coefficient (R²) | ≥ 0.995 | > 0.999 | [8] |
| Accuracy (% Recovery) | Dependent on application | 98.0% - 102.0% | [3] |
| Precision (%RSD) | Typically ≤ 2% | < 2% | [5] |
| Limit of Detection (LOD) | Established by study | 0.84 µg/mL | [5] |
| Limit of Quantitation (LOQ) | Established by study | 2.54 µg/mL | [5] |
Comparison with Alternative Analytical Methods
While UV-spectrophotometry is simple and cost-effective, other techniques may offer advantages in sensitivity or selectivity, particularly for complex matrices like serum or plasma.
Table 2: Performance Comparison of Analytical Methods for 7-Hydroxycoumarin
| Feature | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | UV Absorbance | Chromatographic Separation & Detection | Electrophoretic Separation & Detection |
| Sensitivity | Moderate | High | High |
| LOD | ~0.84 µg/mL[5] | ~0.05 µg/mL[10] | N/A |
| LOQ | ~2.54 µg/mL[5] | N/A | ~1.0 µg/mL[11] |
| Linear Range | 2 - 10 µg/mL[3] | 0.5 - 100 µg/mL[10] | 0 - 50 µg/mL[11] |
| Analysis Time | Very Fast (<1 min per sample) | Slower (12 min per sample)[11] | Fast (1.5 min per sample)[11] |
| Selectivity | Lower (Prone to interference) | High (Separates from matrix components)[10] | High |
| Cost | Low | High | Moderate |
| Complexity | Simple | Complex | Moderate |
| Typical Use | Routine QC, Bulk Drug Analysis | Complex matrices (serum, plasma), Stability studies, Impurity profiling[10] | Rapid analysis in biological fluids[11] |
Visualized Workflows and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationships between validation parameters.
Caption: Experimental workflow for UV-spectrophotometric method validation.
Caption: Relationship between ICH Q2(R1) validation parameters.
Conclusion
The validated UV-spectrophotometric method is simple, rapid, accurate, and precise for the quantification of 7-hydroxycoumarin in bulk form.[5] Its key advantages are low cost, ease of use, and high throughput, making it highly suitable for routine quality control analysis. However, for applications requiring higher sensitivity or analysis in complex biological matrices where specificity is a major concern, alternative methods like HPLC are more appropriate.[10] HPLC offers superior separation capabilities and a significantly lower limit of detection.[10] Capillary electrophoresis presents a compelling alternative for rapid analysis, with run times shorter than HPLC.[11] The choice of analytical method should therefore be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. iajpr.com [iajpr.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. database.ich.org [database.ich.org]
- 8. agribioj.com [agribioj.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of free and total 7-hydroxycoumarin in urine and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 7-Hydroxycoumarin-4-carboxylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 7-hydroxycoumarin-4-carboxylate, a fluorescent dye derivative. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information provided is based on general laboratory chemical waste guidelines and data for structurally similar coumarin compounds.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on safety data sheets for similar coumarin compounds which indicate risks of skin and eye irritation, the following PPE should be worn:
-
Laboratory Coat: To protect from spills.
-
Chemical Safety Goggles: To protect the eyes from splashes.[1][2][3]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid generating dust if handling the solid form of the compound.[1][2][5]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous.[8]
-
Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[7][9] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof container that is chemically compatible with the compound.[6][7]
-
The container must be kept securely closed except when adding waste.[6][7][10]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[6][9] The label should also include relevant hazard pictograms if known.[9]
-
-
Waste Storage:
-
Arranging for Final Disposal:
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area if necessary and alert others. For small spills that can be safely managed by laboratory personnel:
-
Wear the appropriate PPE as described above.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][13][14]
-
Clean the spill area thoroughly.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6][8]
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EH&S department.[6][8]
Data Summary for Disposal and Safety
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment | Chemical safety goggles, chemical-resistant gloves, lab coat. | [1][2][3] |
| Handling Location | Well-ventilated area or chemical fume hood. | [4][5] |
| Waste Classification | Hazardous Chemical Waste. | [8] |
| Disposal Method | Collection by a licensed waste disposal contractor. Do not dispose in sink or trash. | [6][7][11] |
| Waste Container | Labeled, leak-proof, compatible, and closed container. | [6][7][9] |
| Waste Segregation | Store separately from incompatible materials (e.g., strong oxidizing agents, acids, bases). | [3][7][9] |
| Spill Cleanup | Use inert absorbent material; all cleanup materials must be treated as hazardous waste. | [1][6][8] |
Disposal Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Ethyl 7-hydroxycoumarin-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 7-hydroxycoumarin-4-carboxylate (CAS No. 1084-45-3), including personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to skin irritation. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is required. | Prevents inhalation of dust, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Work in a well-ventilated laboratory or under a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Cover work surfaces with absorbent, disposable bench paper.
2. Handling:
-
Weighing: If weighing the solid, do so within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Properly label and store any unused material according to storage guidelines. The material should be stored at an ambient temperature.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention if irritation occurs or persists[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a labeled, sealed container for hazardous waste disposal. Avoid creating dust[1].
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan:
-
All waste, including contaminated PPE and absorbent materials, must be considered hazardous.
-
Dispose of chemical waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains[1]. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
